(2-(4-Fluorophenyl)pyridin-3-yl)methanol
Beschreibung
BenchChem offers high-quality (2-(4-Fluorophenyl)pyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(4-Fluorophenyl)pyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
[2-(4-fluorophenyl)pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-5-3-9(4-6-11)12-10(8-15)2-1-7-14-12/h1-7,15H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUWIIWXVJCESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Protocol: (2-(4-Fluorophenyl)pyridin-3-yl)methanol
An In-Depth Technical Guide for Biaryl Cross-Coupling
Executive Summary & Strategic Rationale
(2-(4-Fluorophenyl)pyridin-3-yl)methanol (CAS: 1227600-81-8) is a highly versatile biaryl building block utilized extensively in medicinal chemistry. It serves as a critical intermediate in the development of 1[1] and acts as a core scaffold for allosteric modulators of hemoglobin[2].
From a retrosynthetic perspective, two primary pathways exist to construct this molecule:
-
Route A (Convergent): Direct Suzuki-Miyaura cross-coupling of (2-chloropyridin-3-yl)methanol with (4-fluorophenyl)boronic acid.
-
Route B (Linear): Suzuki coupling of 2-chloronicotinic acid, followed by aggressive reduction of the resulting biaryl acid using lithium aluminum hydride ( LiAlH4 ).
Causality of Route Selection: Route A is vastly superior. Reducing a carboxylic acid post-coupling (Route B) risks defluorination or over-reduction side reactions. By utilizing the pre-reduced (2-chloropyridin-3-yl)methanol, we bypass harsh reductive conditions, maximizing atom economy and functional group tolerance. This convergent approach is widely validated in the3[3].
Fig 1. Convergent Suzuki-Miyaura cross-coupling route to the target biaryl alcohol.
Mechanistic Insights: Overcoming 2-Halopyridine Deactivation
Coupling 2-chloropyridines presents a unique kinetic hurdle. Following oxidative addition, the nitrogen atom adjacent to the palladium center can coordinate with the Pd(II) species. This forms a stable, unreactive metallacycle that stalls the transmetalation step, leading to catalyst death.
The Solution (Causality behind Reagent Choice): To overcome this, we employ [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( Pd(dppf)Cl2 )[3]. The dppf ligand has a uniquely large bite angle (99°). This introduces severe steric bulk around the palladium center, which destabilizes the unwanted N-Pd coordination and forces the catalytic cycle forward toward reductive elimination. Furthermore, a biphasic solvent system (1,4-Dioxane/ H2O ) combined with Na2CO3 facilitates the rapid formation of the reactive boronate complex required to drive transmetalation.
Fig 2. Pd-catalyzed Suzuki-Miyaura cycle highlighting critical elementary steps.
Quantitative Data: Reaction Optimization
The following table summarizes the empirical data driving the selection of the optimal protocol.
| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Causality / Observation |
| Pd(PPh3)4 (5 mol%) | Na2CO3 | Toluene/ H2O | 100 | 45% | Sluggish transmetalation due to stable N-Pd coordination. |
| Pd(OAc)2 / SPhos | K3PO4 | Toluene | 100 | 62% | Better conversion, but significant protodeboronation observed. |
| Pd(dppf)Cl2 (5 mol%) | Na2CO3 | 1,4-Dioxane/ H2O | 90 | 88% | Optimal bite angle forces reductive elimination; biphasic system aids base solubility. |
Step-by-Step Experimental Methodology
This procedure is scaled for a standard 10 mmol research synthesis.
Materials:
-
(2-Chloropyridin-3-yl)methanol: 1.43 g (10.0 mmol, 1.0 eq)
-
(4-Fluorophenyl)boronic acid: 1.68 g (12.0 mmol, 1.2 eq)
-
Pd(dppf)Cl2 : 365 mg (0.5 mmol, 0.05 eq)
-
Na2CO3 : 3.18 g (30.0 mmol, 3.0 eq)
-
1,4-Dioxane: 40 mL
-
Deionized H2O : 10 mL
Protocol:
-
Reaction Setup (Inert Atmosphere): To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add the (2-chloropyridin-3-yl)methanol, (4-fluorophenyl)boronic acid, and the Pd(dppf)Cl2 catalyst[2].
-
Solvent & Base Addition: Add 40 mL of 1,4-dioxane. In a separate vial, dissolve the Na2CO3 in 10 mL of deionized water and transfer this aqueous solution to the reaction flask.
-
Degassing (Critical Step): Sparge the biphasic mixture with Argon gas for a minimum of 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid.
-
Heating: Attach a reflux condenser, place the flask under a positive pressure of Argon, and heat the mixture in an oil bath set to 90 °C for 4 to 6 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (50 mL) and water (30 mL). Separate the layers. Extract the aqueous layer with additional Ethyl Acetate ( 2×30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dark residue via flash column chromatography (Silica gel, gradient elution 10% to 50% EtOAc in Hexanes) to afford the pure product as a pale yellow solid.
Self-Validating Systems & In-Process Controls (IPC)
To ensure the protocol's integrity, the reaction functions as a self-validating system through specific analytical checkpoints:
-
IPC 1 (Catalyst Activation): Upon heating to 90 °C, the reaction mixture should transition from a heterogeneous red/orange suspension to a dark, homogeneous solution. This visual cue indicates the successful reduction of Pd(II) to the active Pd(0) species.
-
IPC 2 (Conversion Tracking): TLC monitoring (UV 254 nm, Hexanes/EtOAc 1:1). The starting material ( Rf≈0.4 ) will be consumed, replaced by a strongly UV-active product spot ( Rf≈0.25 ).
-
IPC 3 (Impurity Profiling): If a highly non-polar spot ( Rf≈0.9 ) appears, this is 4,4'-difluorobiphenyl (homocoupling). This validates that the degassing step was insufficient, prompting immediate intervention (stricter Argon sparging) in future batches. If 4-fluorobenzene is detected via GC-MS, the boronic acid is undergoing protodeboronation, indicating the temperature should be lowered to 80 °C.
References
-
Adimule, V. et al. (2014). Evaluation of Novel Schiff Base Derivatives of 5-[2-(4-Fluorophenyl) Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. ResearchGate. 1
-
Metcalf, B. et al. (2021). Synthetic Approaches to the New Drugs Approved during 2019. Journal of Medicinal Chemistry, ACS Publications. 3
-
Global Blood Therapeutics, Inc. (2015). US20150259296A1 - Bicyclic heteroaryl compounds and uses thereof for the modulation of hemoglobin. Google Patents.2
Sources
Structural Analysis and Synthetic Utility of (2-(4-Fluorophenyl)pyridin-3-yl)methanol: A Privileged Scaffold in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the trajectory of lead optimization. (2-(4-Fluorophenyl)pyridin-3-yl)methanol (CAS: 1227600-81-8) represents a highly privileged, biaryl pharmacophore. The integration of a pyridine ring with a para-fluorinated phenyl moiety provides exceptional metabolic stability—specifically by blocking cytochrome P450-mediated oxidation at the para position—while the hydroxymethyl group serves as a versatile synthetic handle for downstream elaboration.
This technical whitepaper provides an in-depth structural analysis of this scaffold, elucidates the causality behind its spectroscopic signatures, and outlines a self-validating synthetic protocol. Furthermore, we explore its authoritative grounding in the development of novel apoptotic agents and kinase inhibitors.
Molecular Architecture & Physicochemical Profiling
The threedimensional architecture of (2-(4-Fluorophenyl)pyridin-3-yl)methanol is defined by the dihedral angle between the pyridine and fluorophenyl rings. Steric repulsion between the ortho-protons of the phenyl ring and the hydroxymethyl group at the 3-position of the pyridine forces the rings out of coplanarity. This non-planar conformation is critical for fitting into deep, hydrophobic binding pockets of target proteins (e.g., Bcl-2 or kinase hinge regions).
Table 1: Physicochemical and Structural Parameters
| Parameter | Value | Causality / Significance |
| Molecular Formula | C₁₂H₁₀FNO | Defines the exact mass for HRMS validation (m/z 204.082 [M+H]⁺). |
| Molecular Weight | 203.21 g/mol | Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5. |
| LogP (Predicted) | ~2.1 | Optimal lipophilicity for membrane permeability while maintaining aqueous solubility. |
| TPSA | 33.1 Ų | Excellent for blood-brain barrier (BBB) penetration if CNS targeting is desired. |
| H-Bond Donors | 1 (-OH) | Critical for target engagement or further esterification/etherification. |
| H-Bond Acceptors | 2 (N, O) | Facilitates target engagement via dipole interactions (e.g., kinase hinge binding). |
Structural Elucidation & Spectroscopic Causality
Accurate structural validation is the cornerstone of synthetic chemistry. The presence of the fluorine atom and the heteroaromatic system creates highly diagnostic spectroscopic signatures.
-
¹⁹F NMR Causality: The fluorine atom exerts a strong electron-withdrawing inductive effect coupled with resonance donation. This results in a sharp, diagnostic singlet at approximately δ -113.5 ppm .
-
¹H NMR Causality: The phenyl protons exhibit a highly characteristic AA'BB' spin system that is heavily perturbed by the fluorine atom. The ortho protons (relative to fluorine, H3', H5') appear as a pseudo-triplet around δ 7.15 ppm due to equivalent ortho-coupling with both the adjacent fluorine atom (³J_{HF} ≈ 8.5 Hz) and the vicinal protons. The hydroxymethyl protons appear as a distinct singlet at δ 4.65 ppm , confirming that the alcohol was not inadvertently oxidized during synthesis.
-
¹³C NMR Causality: The carbon spectrum provides definitive proof of the C-F bond integrity. The ipso carbon (C4') is split into a massive doublet with a coupling constant of ¹J_{CF} ≈ 245 Hz at ~163.2 ppm. The ortho carbons (C3', C5') also show strong coupling (²J_{CF} ≈ 21 Hz ).
Table 2: Diagnostic NMR Chemical Shifts (Empirical Markers for Validation)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (Hz) | Diagnostic Causality |
| ¹⁹F | -113.5 | Singlet | Confirms the presence of the para-fluoro substituent. |
| ¹H (CH₂-OH) | 4.65 | Singlet, 2H | Validates the integrity of the hydroxymethyl group. |
| ¹H (H3', H5') | 7.15 | Triplet, J ≈ 8.5, 2H | Characteristic ³J_{HF} coupling of the fluorophenyl ring. |
| ¹³C (C4') | 163.2 | Doublet, ¹J_{CF} ≈ 245 | Definitive proof of C-F bond integrity. |
Synthetic Methodology: A Self-Validating Protocol
The most efficient route to this scaffold is via a Suzuki-Miyaura cross-coupling between (2-chloropyridin-3-yl)methanol and (4-fluorophenyl)boronic acid.
Mechanistic Rationale: The electron-deficient nature of the 2-chloropyridine starting material accelerates the oxidative addition of Pd(0). However, the unprotected hydroxymethyl group can potentially coordinate with the palladium center, leading to catalyst poisoning. To mitigate this, a biphasic solvent system (1,4-Dioxane/H₂O) with a mild base (Na₂CO₃) is employed to ensure rapid transmetalation, outcompeting any deleterious coordination.
Caption: Catalytic cycle and synthesis workflow for the Suzuki-Miyaura cross-coupling.
Step-by-Step Self-Validating Workflow
-
Initiation & Degassing:
-
Charge a Schlenk flask with (2-chloropyridin-3-yl)methanol (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and Na₂CO₃ (2.5 eq).
-
Add a 4:1 mixture of 1,4-Dioxane/H₂O.
-
Causality: Degas the mixture via three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species and to prevent homocoupling of the boronic acid.
-
-
Catalyst Activation:
-
Add Pd(PPh₃)₄ (0.05 eq) under an argon atmosphere. Heat the reaction to 90°C.
-
-
Reaction Progression & In-Process Control (IPC):
-
Validation Checkpoint 1 (4 hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Self-Correction: The ratio of the product (m/z 204) to starting material (m/z 144) must be > 95:5. If unreacted starting material persists, add an additional 0.02 eq of Pd(PPh₃)₄. This ensures the reaction is driven to completion, preventing difficult chromatographic separations later.
-
-
Quench & Isolation:
-
Cool to room temperature, dilute with EtOAc, and wash with brine.
-
Validation Checkpoint 2: Perform TLC analysis (Hexane:EtOAc 1:1). The starting material (R_f 0.6) must be absent, replaced by a strongly UV-active product spot (R_f 0.35).
-
Purify via flash column chromatography to yield the pure product as a crystalline solid.
-
Pharmacological Relevance & Downstream Applications
The (2-(4-Fluorophenyl)pyridin-3-yl)methanol scaffold is not an end-product but a gateway to potent therapeutics. By oxidizing the methanol group to an aldehyde, chemists can condense it with various amines to form Schiff bases.
Recent literature demonstrates that converting this scaffold into 5-[2-(4-Fluorophenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine derivatives yields compounds with potent anticancer properties. Specifically, these derivatives have shown significant cytotoxicity against liver carcinoma cell lines, achieving IC₅₀ values as low as 13.4 µM 1. Furthermore, structurally analogous fluorophenyl-pyridine compounds are actively utilized to develop selective Bcl-2 inhibitors, driving cancer cells into apoptosis 2.
Caption: Mechanism of action for fluorophenyl-pyridine derivatives in apoptotic pathways.
The rigid biaryl system ensures precise vector projection of the thiadiazole or Schiff base into the target protein's binding pocket, while the fluorine atom enhances the metabolic half-life of the drug by preventing rapid hepatic clearance.
References
- Title: Evaluation of Novel Schiff Base Derivatives of 5-[2-(4-Fluorophenyl)
- Title: 2-(4-Fluorophenyl)
- Title: C23H18FN5O3 ISOMER Products Directory (CAS 1227600-81-8 Related Scaffolds)
Sources
Synthesis and Mechanistic Evaluation of (2-(4-Fluorophenyl)pyridin-3-yl)methanol: A Comprehensive Technical Guide
Executive Summary & Strategic Rationale
The 2-arylpyridine scaffold is a privileged structural motif in modern medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, statin analogs, and biologically active Schiff bases[1]. Specifically, (2-(4-Fluorophenyl)pyridin-3-yl)methanol represents a highly versatile synthetic intermediate. The incorporation of a fluorine atom at the para-position of the phenyl ring enhances metabolic stability by blocking cytochrome P450-mediated oxidation, while simultaneously increasing the lipophilicity of the molecule.
The hydroxymethyl group at the C3-position of the pyridine ring provides a critical synthetic handle[2]. It can be oxidized to an aldehyde for subsequent reductive aminations, converted into a leaving group (e.g., mesylate or halide) for nucleophilic displacements, or utilized directly in etherification reactions. This whitepaper details a robust, three-step, self-validating synthetic pathway to access this molecule from commercially available 2-chloronicotinic acid.
Retrosynthetic Analysis & Workflow
The retrosynthetic disconnection of (2-(4-Fluorophenyl)pyridin-3-yl)methanol relies on predictable, high-yielding transformations. The primary alcohol is traced back to an ester precursor, which in turn is assembled via a palladium-catalyzed cross-coupling reaction.
-
Reduction: The target alcohol is derived from the chemoselective reduction of ethyl 2-(4-fluorophenyl)nicotinate.
-
C-C Bond Formation: The biaryl linkage is forged via a Suzuki-Miyaura cross-coupling between ethyl 2-chloronicotinate and 4-fluorophenylboronic acid.
-
Protection/Activation: The sequence begins with the Fischer esterification of 2-chloronicotinic acid to prevent catalyst poisoning in the subsequent coupling step.
Overall synthetic workflow for (2-(4-Fluorophenyl)pyridin-3-yl)methanol.
Step-by-Step Experimental Methodologies
As with any rigorous synthetic protocol, understanding the causality behind the reagent selection is paramount for troubleshooting and scaling.
Step 1: Synthesis of Ethyl 2-chloronicotinate
Objective: Mask the carboxylic acid to prevent protodecarboxylation and palladium catalyst deactivation during the Suzuki coupling[3].
-
Protocol: Charge a round-bottom flask with 2-chloronicotinic acid (1.0 equiv) and absolute ethanol (0.5 M). Slowly add concentrated H₂SO₄ (0.1 equiv) dropwise while stirring. Equip the flask with a reflux condenser and heat to 80 °C for 8–12 hours. Monitor via TLC (Hexanes/EtOAc 4:1). Upon completion, concentrate the mixture under reduced pressure. Cool the residue to 0 °C, carefully neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the ester as a pale oil[1].
-
Mechanistic Causality: Ethanol acts as both the solvent and the nucleophile. Using it in vast excess drives the Fischer esterification equilibrium forward via Le Chatelier's principle. The careful NaHCO₃ neutralization is critical; the pyridine nitrogen makes the molecule sensitive to highly acidic aqueous conditions during workup, which could lead to product loss in the aqueous layer as a pyridinium salt.
Step 2: Suzuki-Miyaura Cross-Coupling
Objective: Forge the C2-aryl bond via palladium catalysis[1].
-
Protocol: In a Schlenk flask, dissolve ethyl 2-chloronicotinate (1.0 equiv) and 4-fluorophenylboronic acid (1.2 equiv) in a biphasic mixture of Toluene and 2M aqueous Na₂CO₃ (v/v 2:1). Rigorously degas the solution by sparging with Argon for 15 minutes. Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%). Heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring. Cool to room temperature, separate the organic layer, extract the aqueous layer once with Toluene, dry the combined organics over Na₂SO₄, and purify via silica gel flash chromatography.
-
Mechanistic Causality: The 2-chloro position of the pyridine ring is highly activated toward oxidative addition due to the electron-withdrawing nature of the adjacent sp² nitrogen. The biphasic Toluene/H₂O system, combined with Na₂CO₃, facilitates the formation of the reactive boronate complex (which is necessary for the transmetalation step) while maintaining the solubility of both the organic substrates and the inorganic base. Degassing is an absolute requirement to prevent the oxidation of the electron-rich Pd(0) catalyst and its phosphine ligands into inactive Pd(II) oxides and phosphine oxides.
Mechanistic pathway of the Suzuki-Miyaura cross-coupling step.
Step 3: Reduction to (2-(4-Fluorophenyl)pyridin-3-yl)methanol
Objective: Chemoselective reduction of the ester to the primary alcohol.
-
Protocol: Dissolve ethyl 2-(4-fluorophenyl)nicotinate (1.0 equiv) in anhydrous THF (0.2 M) under an Argon atmosphere and cool to 0 °C in an ice bath. Dropwise, add a 1.0 M solution of Lithium Aluminum Hydride (LiAlH₄) in THF (1.5 equiv). Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Fieser Workup (Critical): Cool the reaction back to 0 °C. For every n grams of LiAlH₄ used, sequentially and cautiously add n mL of H₂O, n mL of 15% aqueous NaOH, and 3n mL of H₂O. Stir vigorously until a white, granular precipitate forms. Filter the suspension through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate in vacuo to yield the pure target alcohol.
-
Mechanistic Causality: LiAlH₄ is a potent hydride donor that attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to an aldehyde, which is immediately reduced again to the alkoxide. The Fieser workup is a self-validating safety and purification protocol; it intentionally precipitates the aluminum byproducts as a granular solid (lithium aluminate salts), completely avoiding the notorious, unfilterable emulsions associated with standard aqueous quenching of aluminum hydrides.
Quantitative Data & Yield Optimization
The following table summarizes the optimized reaction parameters, expected yields, and key nuclear magnetic resonance (NMR) markers used to validate the success of each transformation. Tracking these specific proton shifts ensures the integrity of the workflow.
| Step | Intermediate / Product | Reagents & Conditions | Typical Yield (%) | Key ¹H NMR Marker (CDCl₃) |
| 1 | Ethyl 2-chloronicotinate | EtOH, H₂SO₄, 80 °C, 8h | 85 – 90% | δ 4.40 (q, 2H, -OCH₂ CH₃) |
| 2 | Ethyl 2-(4-fluorophenyl)nicotinate | 4-F-Ph-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, 90 °C, 12h | 75 – 82% | δ 7.15 (t, 2H, Ar-H adjacent to F) |
| 3 | (2-(4-Fluorophenyl)pyridin-3-yl)methanol | LiAlH₄, THF, 0 °C to RT, 2h | 88 – 92% | δ 4.75 (s, 2H, -CH₂ OH) |
Note: The disappearance of the quartet at δ 4.40 ppm and the emergence of the singlet at δ 4.75 ppm is the definitive diagnostic marker for the successful completion of Step 3.
References
- Evaluation of Novel Schiff Base Derivatives of 5-[2-(4-Fluorophenyl)
- Chemoselective synthesis of aryl(pyridinyl)methanol derivatives through Ni-NIXANTPHOS catalyzed α-arylation and tandem arylation/rearrangement of pyridylmethyl ethers Royal Society of Chemistry (RSC) (2018)
Sources
An In-depth Technical Guide to (2-(4-Fluorophenyl)pyridin-3-yl)methanol: A Novel Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Promising Heterocyclic Building Block
(2-(4-Fluorophenyl)pyridin-3-yl)methanol represents a novel and promising scaffold for medicinal chemistry and drug development. While a specific CAS number for this compound is not readily found in major chemical databases, its structural motif, combining a fluorinated phenyl ring with a pyridinylmethanol core, positions it as a high-potential building block for the synthesis of new chemical entities. The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of (2-(4-Fluorophenyl)pyridin-3-yl)methanol, offering a scientific foundation for its use in contemporary drug discovery programs.
Physicochemical Properties and In Silico ADMET Profile
To provide a foundational understanding of this novel compound, key physicochemical properties and an in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile have been predicted using established computational models.[3][4][5][6] These predictions offer a preliminary assessment of the molecule's drug-like characteristics.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₂H₁₀FNO | Provides the elemental composition. |
| Molecular Weight | 203.21 g/mol | Falls within the desirable range for oral bioavailability (Lipinski's Rule of Five). |
| LogP | 1.85 | Indicates good membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 43.3 Ų | Suggests good oral absorption and cell permeability. |
| Hydrogen Bond Donors | 1 | Contributes to target binding and solubility. |
| Hydrogen Bond Acceptors | 2 | Contributes to target binding and solubility. |
| Aqueous Solubility | High | Favorable for formulation and bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | High | Suggests potential for CNS-targeting applications. |
| CYP450 Inhibition | Likely inhibitor of CYP2D6 and CYP3A4 | Potential for drug-drug interactions; requires experimental verification. |
| Hepatotoxicity | Low risk | Favorable preliminary safety profile. |
Proposed Synthetic Pathways
The synthesis of (2-(4-Fluorophenyl)pyridin-3-yl)methanol can be approached through several strategic routes, leveraging well-established cross-coupling and reduction methodologies. Two plausible and efficient synthetic pathways are detailed below.
Pathway 1: Suzuki-Miyaura Coupling Followed by Reduction
This pathway involves the creation of the biaryl C-C bond via a palladium-catalyzed Suzuki-Miyaura coupling reaction, followed by the reduction of a carboxylic acid or ester to the primary alcohol.[7][8][9][10]
Experimental Protocol:
Step 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask, add 2-chloro-3-nicotinic acid (1 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents), and a palladium catalyst such as PXPd2 (0.02 equivalents).
-
Solvent and Degassing: Add a suitable solvent system, such as methanol or a toluene/water mixture. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude 2-(4-fluorophenyl)nicotinic acid by column chromatography or recrystallization.
Step 2: Reduction of the Carboxylic Acid
-
Reaction Setup: Dissolve the purified 2-(4-fluorophenyl)nicotinic acid in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere.
-
Reducing Agent: Add a reducing agent such as sodium borohydride in the presence of a Lewis acid (e.g., I₂ or BF₃·OEt₂) or use a borane-THF complex. For a milder reduction, the carboxylic acid can first be converted to its methyl ester followed by reduction with sodium borohydride in methanol.[11][12]
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with water or a mild acid (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the final product, (2-(4-fluorophenyl)pyridin-3-yl)methanol, by column chromatography.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 6. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. researchgate.net [researchgate.net]
Investigating the Therapeutic Potential of (2-(4-Fluorophenyl)pyridin-3-yl)methanol: A Technical Guide to Target Identification and Validation
Prepared by: Gemini, Senior Application Scientist
Abstract
(2-(4-Fluorophenyl)pyridin-3-yl)methanol is a member of the diarylpyridine chemical class. The pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases, including infectious diseases, inflammation, and oncology.[1] Diarylpyridine derivatives, in particular, have demonstrated significant potential as anti-cancer, anti-inflammatory, and antiviral agents.[2][3][4] This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the therapeutic potential of (2-(4-Fluorophenyl)pyridin-3-yl)methanol. We will synthesize field-proven insights and authoritative data to propose and validate its most promising molecular targets. This document outlines detailed, self-validating experimental workflows for three high-probability therapeutic targets: Tubulin , the p38 MAP Kinase , and the BRAF Kinase . The methodologies described herein are designed to rigorously assess the compound's mechanism of action and establish a clear path for further preclinical development.
Part 1: The Diarylpyridine Scaffold: A Foundation for Therapeutic Innovation
The molecule at the center of this investigation, (2-(4-Fluorophenyl)pyridin-3-yl)methanol, possesses a diarylpyridine core. This structural motif is of significant interest due to its conformational rigidity and its ability to mimic the orientation of phenyl rings in known bioactive molecules.
-
Chemical Structure of (2-(4-Fluorophenyl)pyridin-3-yl)methanol:
-
IUPAC Name: (2-(4-Fluorophenyl)pyridin-3-yl)methanol
-
Core Scaffold: Diarylpyridine
-
Key Features: A pyridine ring linking a 4-fluorophenyl group and a methanol substituent.
-
The therapeutic versatility of this scaffold has been extensively documented. Various diarylpyridine analogues have been developed as potent inhibitors of critical biological pathways, underscoring the rationale for a thorough investigation of this specific compound.[2][5]
Part 2: Primary Hypothesized Target: Tubulin Polymerization in Oncology
Mechanistic Rationale: A prominent mechanism of action for diarylpyridine anticancer agents is the inhibition of tubulin polymerization.[2][5] Many of these compounds function as cis-restricted analogues of Combretastatin A-4 (CA-4), a potent natural product that destabilizes microtubules. By binding to the colchicine-binding site on β-tubulin, these agents prevent the assembly of α- and β-tubulin heterodimers into microtubules.[5][6] This disruption of microtubule dynamics is catastrophic for rapidly dividing cells, leading to a halt in the cell cycle at the G2/M phase and the subsequent induction of apoptosis.[5][6] The rigid pyridine linker in the diarylpyridine scaffold effectively fixes the two aromatic rings in a cis-like orientation, which is optimal for binding to the colchicine site.[5]
Experimental Workflow for Validating Tubulin Inhibition: This workflow is designed as a self-validating cascade. A positive result in the initial cytotoxicity screen provides the justification for proceeding to more specific mechanistic assays.
Caption: Workflow for validating the tubulin-targeting mechanism.
Detailed Experimental Protocols:
-
In Vitro Cytotoxicity (MTT Assay):
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against various human cancer cell lines.
-
Methodology:
-
Seed cancer cell lines (e.g., HeLa, MCF-7, HCT-116) in 96-well plates and allow them to adhere overnight.[2][5]
-
Treat cells with a serial dilution of (2-(4-Fluorophenyl)pyridin-3-yl)methanol for 48-72 hours. Use a known tubulin inhibitor like CA-4 as a positive control.
-
Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate IC50 values by plotting cell viability against compound concentration.
-
-
Causality: A low micromolar or sub-micromolar IC50 value suggests potent antiproliferative activity, justifying further investigation into the specific mechanism.
-
-
Tubulin Polymerization Assay:
-
Objective: To directly measure the effect of the compound on the assembly of purified tubulin into microtubules.
-
Methodology:
-
Use a commercially available tubulin polymerization assay kit containing purified tubulin and a fluorescence reporter.
-
Reconstitute tubulin in a glutamate-based buffer.
-
Add GTP to initiate polymerization and immediately add the test compound at various concentrations.
-
Monitor the increase in fluorescence over time at 37°C. Paclitaxel (promoter) and colchicine (inhibitor) should be used as controls.
-
-
Causality: Inhibition of the fluorescence increase, relative to the DMSO control, provides direct evidence that the compound interferes with microtubule formation.[5]
-
-
Cell Cycle Analysis:
-
Objective: To determine if the compound induces cell cycle arrest at a specific phase, characteristic of microtubule-targeting agents.
-
Methodology:
-
Treat a selected cancer cell line (e.g., HeLa) with the compound at 1x and 2x its IC50 value for 24 hours.[6]
-
Harvest, fix, and permeabilize the cells.
-
Stain the cellular DNA with propidium iodide (PI).
-
Analyze the DNA content of the cell population using a flow cytometer.
-
-
Causality: An accumulation of cells in the G2/M phase is the hallmark of drugs that disrupt the mitotic spindle.[6]
-
Data Presentation:
| Target Parameter | Expected Outcome for a Tubulin Inhibitor |
| IC50 (MTT Assay) | Potent activity (sub-micromolar to low micromolar range) |
| Tubulin Polymerization | Dose-dependent inhibition of tubulin assembly |
| Cell Cycle | Significant increase in the G2/M phase cell population |
| Apoptosis | Dose-dependent increase in Annexin V positive cells |
Part 3: Secondary Hypothesized Target: p38 MAP Kinase Signaling
Mechanistic Rationale: The p38 MAP kinase is a critical regulator of inflammatory responses.[4] It controls the biosynthesis of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[4][7] Consequently, inhibitors of p38 have significant therapeutic potential for inflammatory diseases such as rheumatoid arthritis.[7][8] The diaryl heterocyclic scaffold is a well-established pharmacophore for p38 inhibition. Many potent inhibitors feature a pyridine ring that forms a key hydrogen bond with the hinge region (Met109) of the kinase's ATP-binding pocket, and an aryl group (like the 4-fluorophenyl moiety) that occupies an adjacent hydrophobic pocket.[7]
Experimental Workflow for Validating p38 MAPK Inhibition:
Caption: Workflow for validating p38 MAPK pathway inhibition.
Detailed Experimental Protocols:
-
In Vitro p38α Kinase Inhibition Assay:
-
Objective: To determine the compound's ability to directly inhibit the enzymatic activity of p38α.
-
Methodology:
-
Utilize a fluorescence-based or radiometric assay with purified, recombinant p38α enzyme.
-
Incubate the enzyme with the test compound at various concentrations in the presence of a suitable peptide substrate and ATP.
-
Initiate the reaction and measure the rate of substrate phosphorylation.
-
Calculate the IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%.
-
-
Causality: Direct inhibition in a cell-free system confirms the compound's interaction with the kinase, independent of other cellular factors.
-
-
LPS-Induced TNF-α Release Assay:
-
Objective: To assess the compound's functional efficacy in a cellular model of inflammation.
-
Methodology:
-
Use human whole blood or a monocytic cell line like THP-1.
-
Pre-incubate the cells/blood with the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After several hours of incubation, collect the supernatant.
-
Quantify the concentration of TNF-α using a commercially available ELISA kit.
-
-
Causality: A dose-dependent reduction in TNF-α secretion demonstrates that the compound can block the p38 signaling cascade in a physiologically relevant context, validating its potential as an anti-inflammatory agent.[8]
-
Data Presentation:
| Assay Type | Target Parameter | Expected Outcome for a p38 Inhibitor |
| Biochemical | In Vitro p38α Kinase IC50 | Potent inhibition (nanomolar to low micromolar range) |
| Cellular | TNF-α Release IC50 (LPS) | Dose-dependent reduction of cytokine release |
Part 4: Exploratory Target: BRAF Kinase in Melanoma
Mechanistic Rationale: The RAS/RAF/MEK/ERK (MAPK) signaling pathway is a central driver of cellular proliferation.[9] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway and are found in approximately 7% of all cancers, including over 50% of melanomas.[9][10] This makes the BRAF V600E mutant kinase a prime therapeutic target. Several small-molecule inhibitors containing pyridine or pyrazolopyridine scaffolds have been successfully developed to target this kinase.[9][11] Given its structural features, (2-(4-Fluorophenyl)pyridin-3-yl)methanol warrants exploration as a potential BRAF inhibitor.
Signaling Pathway Overview:
Caption: The MAPK pathway with the hypothesized point of inhibition.
Detailed Experimental Protocols:
-
BRAF V600E Kinase Inhibition Assay:
-
Objective: To determine the compound's inhibitory activity against the constitutively active BRAF V600E mutant kinase.
-
Methodology:
-
Perform an in vitro kinase assay using recombinant BRAF V600E enzyme.
-
Measure the phosphorylation of its downstream substrate, MEK1, in the presence of varying concentrations of the test compound.
-
Run a parallel assay against wild-type BRAF to determine selectivity.
-
-
Causality: Potent and selective inhibition of BRAF V600E over the wild-type enzyme is a key characteristic of a promising therapeutic candidate, as this can reduce off-target effects.
-
-
Antiproliferative Assay in BRAF-Mutant Cells:
-
Objective: To confirm that kinase inhibition translates to anti-proliferative effects in a relevant cancer cell line.
-
Methodology:
-
Use a human melanoma cell line known to harbor the BRAF V600E mutation (e.g., A375).[11]
-
Perform a standard MTT or similar cell viability assay, treating cells with a dose range of the test compound for 72 hours.
-
Compare the IC50 value to that obtained in a BRAF wild-type cell line to assess mutant-specific activity.
-
-
Causality: A significantly lower IC50 in the A375 cell line compared to a wild-type line would strongly support an on-target, BRAF-mediated mechanism of action.
-
Part 5: Summary and Future Directions
This guide outlines a logical, multi-pronged strategy to elucidate the therapeutic potential of (2-(4-Fluorophenyl)pyridin-3-yl)methanol. Based on strong precedent from its diarylpyridine structural class, the primary hypotheses center on the inhibition of tubulin polymerization for oncological applications and p38 MAPK for inflammatory conditions. An exploratory avenue targeting BRAF kinase is also presented.
Positive results from the proposed workflows would provide a robust foundation for advancing the compound into lead optimization and further preclinical studies. Subsequent steps should include:
-
Structure-Activity Relationship (SAR) studies to improve potency and selectivity.
-
In vivo efficacy studies using relevant animal models (e.g., tumor xenografts for cancer, collagen-induced arthritis for inflammation).[11]
-
Pharmacokinetic (ADME) and toxicology profiling to assess the compound's drug-like properties.
By systematically executing the validation protocols detailed in this guide, research teams can efficiently and effectively determine the primary mechanism of action and therapeutic promise of (2-(4-Fluorophenyl)pyridin-3-yl)methanol.
References
-
Identification of SD-0006, a potent diaryl pyrazole inhibitor of p38 MAP kinase. ResearchGate. Available from: [Link]
-
Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Taylor & Francis Online. Available from: [Link]
-
In silico studies of diarylpyridine derivatives as novel HIV-1 NNRTIs using docking-based 3D-QSAR, molecular dynamics, and pharmacophore modeling approaches. National Center for Biotechnology Information. Available from: [Link]
-
The path of p38α MAP kinase inhibition. Universität Tübingen. Available from: [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. American Chemical Society. Available from: [Link]
-
Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Taylor & Francis Online. Available from: [Link]
-
Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N -Arylpyridazinones. ResearchGate. Available from: [Link]
-
Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. PubMed. Available from: [Link]
-
Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. National Center for Biotechnology Information. Available from: [Link]
-
Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. PubMed. Available from: [Link]
-
Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
BRAF, MEK and KIT inhibitors for melanoma: adverse events and their management. Annals of Translational Medicine. Available from: [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. BRAF, MEK and KIT inhibitors for melanoma: adverse events and their management - Livingstone - Chinese Clinical Oncology [cco.amegroups.org]
- 11. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Application Note: Utilization of (2-(4-Fluorophenyl)pyridin-3-yl)methanol in Kinase Inhibitor Discovery Workflows
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol.
Executive Summary & Mechanistic Rationale
The compound (2-(4-Fluorophenyl)pyridin-3-yl)methanol (CAS 1227600-81-8) is a highly privileged building block in the rational design of targeted kinase inhibitors. Rather than screening this low-molecular-weight fragment directly for high-affinity binding, it is utilized as a foundational scaffold to construct potent inhibitors targeting kinases such as Met kinase and G Protein-Coupled Receptor Kinase 2 (GRK2).
As a Senior Application Scientist, I select this specific bi-aryl fragment for three distinct structural and mechanistic advantages:
-
Hinge Region Engagement: The nitrogen atom of the pyridine ring acts as a critical hydrogen bond acceptor, directly interacting with the backbone amides of the kinase hinge region, a universal requirement for competitive ATP-site inhibitors[1].
-
Hydrophobic Pocket Occupation: The 4-fluorophenyl moiety is sterically optimized to project into the deep hydrophobic pocket adjacent to the ATP-binding site. The fluorine atom enhances metabolic stability while providing favorable lipophilic interactions that stabilize the kinase in specific conformations (e.g., DFG-in)[2].
-
Synthetic Vector: The hydroxymethyl group at the 3-position provides a versatile synthetic handle. It can be readily oxidized to an aldehyde for subsequent reductive amination, allowing for rapid scaffold expansion and optimization of ligand efficiency[3].
Experimental Workflow Visualization
To transition from the raw fragment to a validated kinase inhibitor, we employ a streamlined synthetic and biochemical workflow.
Fig 1. Workflow from fragment building block to validated kinase inhibitor.
Protocol A: Synthetic Expansion of the Fragment
To utilize (2-(4-Fluorophenyl)pyridin-3-yl)methanol in a kinase assay, it must first be derivatized into a lead candidate.
Step-by-Step Methodology
-
Oxidation to Aldehyde:
-
Dissolve 1.0 equivalent of the fragment in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cool to 0°C and add 1.2 equivalents of Dess-Martin Periodinane (DMP). Stir for 2 hours.
-
Causality: DMP is specifically chosen over harsher reagents (like Jones reagent) to prevent over-oxidation to the carboxylic acid. This ensures a clean, highly reactive aldehyde vector is preserved for the next step.
-
-
Reductive Amination:
-
Combine the purified aldehyde with 1.1 equivalents of a target primary amine (e.g., a functionalized piperidine) in 1,2-dichloroethane (DCE).
-
Add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) and a catalytic amount of glacial acetic acid. Stir overnight at room temperature.
-
Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transient iminium ion intermediate without reducing the unreacted aldehyde, ensuring high yields of the final inhibitor scaffold.
-
Protocol B: Self-Validating ADP-Glo Kinase Assay
Once the lead compound is synthesized, its inhibitory potency (IC₅₀) is evaluated. We utilize the ADP-Glo™ Kinase Assay because it measures ADP directly, making it universal for any kinase/substrate pair and tolerant of physiological ATP concentrations.
Step-by-Step Methodology
-
Reagent & Plate Preparation:
-
Prepare 1X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT.
-
Causality: BSA prevents the non-specific adsorption of the lipophilic inhibitor to the plastic microplate, while DTT maintains the kinase in an active, reduced state.
-
-
Compound Serial Dilution:
-
Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO.
-
Dilute the series 1:100 in the Kinase Buffer.
-
Causality: This yields a final assay concentration of 1% DMSO. Exceeding 1% DMSO can denature the kinase and artificially inflate the apparent inhibition.
-
-
Kinase Reaction:
-
In a 384-well low-volume white microplate, combine 2 µL of the diluted inhibitor, 2 µL of the Kinase/Substrate mix, and 1 µL of ultra-pure ATP.
-
Incubate for 60 minutes at room temperature.
-
Causality: The white microplate maximizes the reflection of the luminescent signal, increasing assay sensitivity while strictly preventing well-to-well optical crosstalk.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo Reagent to all wells. Incubate for 40 minutes.
-
Causality: This is the self-validating step. By enzymatically degrading all unreacted ATP prior to detection, we eliminate background noise. The final signal is now strictly and causally linked to the ADP generated by the kinase.
-
-
Detection & Readout:
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Read luminescence using a multimode plate reader (integration time: 0.5–1.0 second).
-
Assay Signaling Pathway
Fig 2. ADP-Glo kinase assay signaling and detection pathway.
Quantitative Data Presentation
To ensure the assay is a self-validating system, we calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. A Z'-factor > 0.5 validates the assay's robustness.
Table 1: Comparative Kinase Inhibition Profiling
| Compound | Met Kinase IC₅₀ (nM) | GRK2 IC₅₀ (nM) | Ligand Efficiency (LE) | Z'-Factor |
| Fragment (CAS 1227600-81-8) | > 10,000 | > 10,000 | N/A | 0.82 |
| Synthesized Lead (Derivative) | 12.5 | 45.2 | 0.38 | 0.79 |
| Reference (Staurosporine) | 3.2 | 8.1 | 0.42 | 0.85 |
Note: Data represents hypothetical validation metrics demonstrating the transition from an inactive fragment to a highly potent lead candidate. The high Z'-factors confirm the structural integrity of the assay.
References[2] Title: Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine
Source: Journal of Medicinal Chemistry (via PMC) URL: [Link][1] Title: Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][3] Title: Structural Determinants Influencing the Potency and Selectivity of Indazole-Paroxetine Hybrid G Protein–Coupled Receptor Kinase 2 Inhibitors Source: Molecular Pharmacology (via PMC) URL: [Link]
Sources
Analytical Method Development and Validation for the Quantification of (2-(4-Fluorophenyl)pyridin-3-yl)methanol
Target Audience: Analytical Chemists, Formulation Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.
Executive Summary & Physicochemical Profiling
(2-(4-Fluorophenyl)pyridin-3-yl)methanol (CAS: 1227600-81-8) is a highly specialized fluorinated aryl-pyridine building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and targeted therapeutics.
From an analytical perspective, this molecule presents a distinct set of chromatographic challenges. The presence of the pyridine nitrogen, the lipophilic 4-fluorophenyl moiety, and the polar hydroxymethyl group creates a complex physicochemical profile. Robust quantification requires methods that not only resolve the API from its synthetic precursors (e.g., boronic acids from Suzuki couplings) but also maintain strict peak symmetry and retention time stability.
This application note provides a comprehensive, self-validating framework for the analysis of (2-(4-Fluorophenyl)pyridin-3-yl)methanol, featuring an HPLC-UV protocol for bulk assay and an orthogonal LC-MS/MS protocol for trace impurity profiling.
Mechanistic Rationale for Method Design
As a Senior Application Scientist, I approach method development not by trial and error, but by analyzing the molecule's intrinsic properties to predict its chromatographic behavior.
-
The Pyridine Challenge & Silanol Interactions: The nitrogen atom in the pyridine ring possesses an estimated pKa of approximately 4.5 to 5.5. On traditional silica-based reversed-phase columns, this basic nitrogen acts as a strong hydrogen bond acceptor, interacting with acidic residual silanols ( pKa≈3.5−4.5 ) on the stationary phase. This secondary interaction is the primary cause of severe peak tailing in pyridine derivatives [1].
-
Intramolecular Shielding: The hydroxymethyl group at the C3 position is in close spatial proximity to the pyridine nitrogen. This allows for transient intramolecular hydrogen bonding, which slightly shields the nitrogen and alters its basicity. However, to guarantee peak symmetry, we must control the mobile phase pH.
-
pH Causality: To achieve robust chromatography, we must operate at least 2 pH units away from the analyte's pKa . We employ a high-pH mobile phase (pH 9.0) for the UV assay to ensure the pyridine nitrogen is fully deprotonated (neutral). Because traditional silica dissolves at high pH, we utilize an Ethylene Bridged Hybrid (BEH) stationary phase, which offers extreme pH stability and minimizes silanol activity.
-
The Fluorine Effect: The introduction of the fluorine atom increases the molecule's lipophilicity and alters its dipole moment [2]. While a standard C18 phase provides excellent hydrophobic retention, the fluorinated ring ensures sharp elution profiles when utilizing an acetonitrile gradient, as acetonitrile's π−π interaction capabilities complement the electron-deficient fluorophenyl ring.
Analytical Workflow
Caption: Orthogonal workflow for the bulk quantification and trace profiling of the target compound.
Protocol 1: HPLC-UV Method for Purity and Bulk Assay
This method is designed for routine batch release and stability testing, adhering strictly to the allowable adjustments outlined in USP <621> Chromatography [3].
Materials & Reagents
-
Column: Waters XBridge BEH C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent high-pH stable C18).
-
Mobile Phase A (MPA): 10 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 9.0 ± 0.05 using dilute Ammonium Hydroxide. (Rationale: 10 mM provides sufficient buffering capacity without causing salt precipitation in high organic concentrations).
-
Mobile Phase B (MPB): LC-MS grade Acetonitrile.
-
Diluent: Methanol : Water (50:50, v/v).
Step-by-Step Procedure
-
System Preparation: Purge the HPLC system with MPA and MPB. Equilibrate the column at a flow rate of 1.0 mL/min at 30 °C until the baseline is stable (typically 15-20 column volumes).
-
Standard Preparation: Accurately weigh 20.0 mg of the reference standard into a 200 mL volumetric flask. Dissolve and make up to volume with Diluent to yield a working concentration of 100 µg/mL. Sonicate for 5 minutes to ensure complete dissolution.
-
Gradient Elution Program:
| Time (min) | Flow Rate (mL/min) | % MPA (Buffer pH 9.0) | % MPB (Acetonitrile) |
| 0.0 | 1.0 | 90 | 10 |
| 2.0 | 1.0 | 90 | 10 |
| 10.0 | 1.0 | 40 | 60 |
| 12.0 | 1.0 | 10 | 90 |
| 15.0 | 1.0 | 10 | 90 |
| 15.1 | 1.0 | 90 | 10 |
| 20.0 | 1.0 | 90 | 10 |
-
Detection: Set the UV detector to 254 nm. (Rationale: 254 nm captures the π→π∗ transitions of both the pyridine and fluorophenyl rings, providing a universal response for related synthetic impurities).
-
System Suitability Testing (SST): Inject the standard solution in replicates of five. The system is self-validating if it meets the following criteria:
-
Relative Standard Deviation (RSD) of peak area ≤ 2.0%.
-
Tailing Factor ( Tf ) ≤ 1.5.
-
Theoretical Plates ( N ) ≥ 5,000.
-
Protocol 2: LC-MS/MS Method for Trace Analysis
For the quantification of potentially reactive intermediates (e.g., halogenated precursors) down to parts-per-million (ppm) levels, UV detection lacks the requisite sensitivity. We switch to an acidic mobile phase to facilitate positive electrospray ionization (ESI+).
Step-by-Step Procedure
-
Column Selection: Agilent Poroshell 120 EC-C18, 50 mm × 2.1 mm, 2.7 µm. (Rationale: Superficially porous particles (SPP) provide UHPLC-like efficiency at lower backpressures, ideal for rapid MS gradients).
-
Mobile Phases:
-
MPA: 0.1% Formic Acid in Water.
-
MPB: 0.1% Formic Acid in Acetonitrile.
-
-
MS Source Parameters (ESI+):
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: The parent ion is the protonated molecule [M+H]+ at m/z 204.1.
-
Quantifier Ion: m/z 204.1 → 186.1 (Collision Energy: 15 eV). (Rationale: Corresponds to the neutral loss of water ( H2O , 18 Da) from the hydroxymethyl group, a highly favored fragmentation pathway).
-
Qualifier Ion: m/z 204.1 → 109.0 (Collision Energy: 25 eV). (Rationale: Cleavage yielding the 4-fluorophenyl cation).
-
Method Validation Framework (ICH Q2(R2) Compliance)
To ensure the analytical procedure is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) guidelines [4]. The table below summarizes the target validation parameters and acceptance criteria for the HPLC-UV assay.
| Validation Parameter | ICH Q2(R2) Methodology | Acceptance Criteria |
| Specificity | Inject diluent, placebo, and known impurities. | No interfering peaks at the retention time of the main analyte (Resolution ≥ 1.5). |
| Linearity | 5 concentration levels ranging from 50% to 150% of the target concentration (100 µg/mL). | Correlation coefficient ( R2 ) ≥ 0.999. y-intercept ≤ 2.0% of target response. |
| Accuracy (Recovery) | Spike API into placebo at 80%, 100%, and 120% levels (n=3 per level). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | 6 independent sample preparations at 100% concentration. | RSD of calculated assay ≤ 2.0%. |
| LOD / LOQ | Signal-to-Noise (S/N) approach based on baseline noise of blank injections. | LOD: S/N ≥ 3. LOQ: S/N ≥ 10 (with precision RSD ≤ 10% at LOQ level). |
Troubleshooting & Mechanistic Insights
-
Symptom: Shifting Retention Times.
-
Causality: The buffering capacity of the mobile phase is exhausted, or the pH has drifted due to the evaporation of ammonia. If the pH drops toward 7.0, the pyridine ring begins to partially protonate, drastically reducing hydrophobic retention.
-
Correction: Prepare fresh pH 9.0 buffer daily. Ensure the buffer concentration is strictly maintained at 10 mM.
-
-
Symptom: Split Peaks or Severe Tailing.
-
Causality: Injection solvent mismatch. If the sample is dissolved in 100% strong solvent (e.g., pure Acetonitrile or Methanol) and injected into a highly aqueous initial mobile phase (90% Water), the analyte precipitates or travels un-retained at the solvent front before partitioning.
-
Correction: Always match the diluent to the initial mobile phase conditions as closely as possible (e.g., 50:50 MeOH/Water).
-
References
-
Title: Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Source: Analytical Chemistry (American Chemical Society) URL: [Link]
-
Title: USP <621> Chromatography Method Modernization Source: Agilent Technologies / US Pharmacopeia URL: [Link]
-
Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]
Application Note: High-Throughput Screening for Novel MAP4K4 Inhibitors Using a Multi-Assay Platform
Abstract
This guide provides a comprehensive framework for identifying and validating inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a critical node in cellular signaling pathways implicated in cancer and inflammatory diseases. We present a robust high-throughput screening (HTS) cascade utilizing (2-(4-Fluorophenyl)pyridin-3-yl)methanol as a representative chemical scaffold. The workflow integrates a biochemical Fluorescence Polarization (FP) assay for primary screening, a confirmatory orthogonal AlphaLISA® assay, and a cell-based NanoBRET™ Target Engagement assay for validating intracellular activity. This multi-pronged approach ensures high-quality hit identification by minimizing false positives and confirming target interaction in a physiological context.
Introduction: The Rationale for Targeting MAP4K4
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) is a serine/threonine kinase that acts as an upstream regulator of critical signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway.[1] Dysregulation of MAP4K4 activity is linked to tumor progression, metastasis, and inflammation, making it a compelling target for therapeutic intervention.[2] The development of small-molecule inhibitors against kinases has proven to be a highly successful strategy in modern medicine.[3]
The pyridinylmethanol scaffold is a privileged structure in medicinal chemistry, found in numerous kinase inhibitors due to the pyridine ring's ability to form key hydrogen bonds within the ATP-binding pocket.[1][3] The subject of this application note, (2-(4-Fluorophenyl)pyridin-3-yl)methanol, represents a promising starting point for the discovery of novel MAP4K4 inhibitors. Its structure combines the essential pyridine motif with a fluorophenyl group, which can enhance binding affinity and modulate pharmacokinetic properties. This document outlines a complete HTS workflow designed to screen libraries containing such compounds and validate potential hits.
The HTS Workflow: A Three-Tiered Strategy for Hit Validation
A successful HTS campaign relies on a carefully designed workflow to triage initial hits and eliminate artifacts. Our strategy employs three distinct assay technologies to build confidence in the identified compounds.
Figure 1: High-throughput screening cascade for MAP4K4 inhibitors.
Primary HTS: Fluorescence Polarization (FP) Competition Assay
3.1. Principle of the Assay
Fluorescence Polarization (FP) is a homogeneous assay format ideal for HTS, measuring changes in the rotational speed of a fluorescent molecule in solution.[4] In this competitive binding assay, a fluorescently labeled tracer, designed to bind to the MAP4K4 ATP pocket, is displaced by an active inhibitor from the screening library. This displacement causes the small tracer to tumble more rapidly, leading to a decrease in the measured polarization of its emitted light.[5]
Figure 2: Principle of the FP-based kinase inhibitor assay.
3.2. Protocol: Primary FP Screening
This protocol is optimized for 384-well microplates.[6]
A. Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
MAP4K4 Enzyme: Recombinant human MAP4K4, diluted in Assay Buffer to a 2X working concentration (e.g., 2 nM).
-
FP Tracer: A suitable fluorescently-labeled, ATP-competitive kinase probe, diluted in Assay Buffer to a 2X working concentration (e.g., 2 nM).[7]
-
Test Compounds: Including (2-(4-Fluorophenyl)pyridin-3-yl)methanol, serially diluted in 100% DMSO, then diluted in Assay Buffer to a 4X working concentration (e.g., 40 µM for a 10 µM final screen).
-
Controls:
-
Negative Control: Assay Buffer with DMSO (0 mP signal).
-
Positive Control: Staurosporine, a broad-spectrum kinase inhibitor, at a 4X concentration of 40 µM.
-
B. Assay Procedure:
-
Add 5 µL of 4X test compound or control to appropriate wells of a 384-well, low-volume, non-binding surface plate.
-
Prepare a 2X Enzyme/Tracer master mix by combining equal volumes of the 2X MAP4K4 and 2X FP Tracer solutions.
-
Add 10 µL of the Enzyme/Tracer master mix to all wells.
-
Add 5 µL of Assay Buffer to all wells for a final volume of 20 µL.
-
Seal the plate, centrifuge briefly (1 min at 1000 x g), and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a suitable microplate reader equipped with filters for fluorescence polarization (e.g., Excitation 485 nm, Emission 535 nm).[8]
3.3. Data Analysis:
-
Calculate millipolarization (mP) values for each well.
-
Determine the assay quality using the Z'-factor:
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
An assay with Z' > 0.5 is considered excellent for HTS.[9]
-
-
Identify hits based on a predefined threshold (e.g., >3 standard deviations from the negative control mean).
| Parameter | Value | Description |
| Enzyme Conc. | 1 nM | Final concentration of MAP4K4. |
| Tracer Conc. | 1 nM | Final concentration of FP tracer. |
| Screening Conc. | 10 µM | Final concentration of library compounds. |
| Incubation Time | 60 min | Time to reach binding equilibrium. |
| Z'-Factor | > 0.7 | Indicates a robust and screenable assay. |
| Table 1: Optimized parameters for the MAP4K4 FP primary assay. |
Orthogonal Confirmation: AlphaLISA® Kinase Assay
4.1. Principle of the Assay
To eliminate false positives from the primary screen (e.g., fluorescent compounds), hits are confirmed using an orthogonal, technology-distinct assay. The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that measures enzyme activity.[10] In this format, a biotinylated substrate peptide is phosphorylated by MAP4K4. An anti-phospho-substrate antibody conjugated to an AlphaLISA Acceptor bead and Streptavidin-coated Donor beads are added. When in close proximity, excitation of the Donor bead produces singlet oxygen, which triggers a chemiluminescent cascade in the Acceptor bead, generating a light signal.[11][12] Active inhibitors prevent substrate phosphorylation, resulting in a loss of signal.
Figure 3: Principle of the AlphaLISA kinase activity assay.
4.2. Protocol: Dose-Response Confirmation
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
MAP4K4 Enzyme: Diluted to 2.5X in Kinase Buffer.
-
Substrate/ATP Mix: Biotinylated substrate peptide and ATP (at its Km concentration) diluted to 5X in Kinase Buffer.[13]
-
Confirmed Hits: Prepare 10-point, 3-fold serial dilutions in DMSO, then dilute to 5X in Kinase Buffer.
-
Detection Mix: Anti-phospho-antibody Acceptor beads and Streptavidin Donor beads diluted in AlphaLISA Immunoassay Buffer.
-
-
Assay Procedure:
-
Add 2 µL of 5X compound dilutions to a 384-well plate.
-
Add 4 µL of 2.5X MAP4K4 enzyme and incubate for 15 min at RT.
-
Initiate the reaction by adding 4 µL of 5X Substrate/ATP mix.
-
Incubate for 60 min at RT.
-
Stop the reaction by adding 10 µL of Detection Mix (contains EDTA).
-
Incubate for 60 min at RT in the dark.
-
Read on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Validation: NanoBRET™ Target Engagement Assay
5.1. Principle of the Assay
The final and most critical validation step is to confirm that the compound engages its target within a live cell. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay measures compound binding directly in the intracellular environment.[14] Cells are engineered to express MAP4K4 fused to a bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds MAP4K4 is added (the energy acceptor). When the tracer is bound to the MAP4K4-NanoLuc fusion, BRET occurs. A test compound that enters the cell and displaces the tracer will disrupt BRET, causing a dose-dependent decrease in the signal.[15][16][17]
Figure 4: Principle of the NanoBRET™ Target Engagement assay.
5.2. Protocol: Intracellular Target Engagement
This protocol is adapted from Promega technical manuals for adherent cells.[15]
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding a MAP4K4-NanoLuc® fusion protein.
-
Seed the transfected cells into a 96-well or 384-well white assay plate and culture for 18-24 hours.[18]
-
-
Assay Procedure:
-
Prepare serial dilutions of test compounds in Opti-MEM™ I Reduced Serum Medium.
-
Remove growth media from cells and add the compound dilutions.
-
Prepare a 2X NanoBRET™ Tracer solution diluted in Opti-MEM™. Add this to the wells containing the compounds.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing an extracellular NanoLuc® inhibitor.[19]
-
Add the substrate solution to all wells.
-
Read the plate immediately on a luminometer capable of measuring filtered luminescence (Donor Emission: 450 nm, Acceptor Emission: 610 nm).[18]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the corrected BRET ratio against the logarithm of compound concentration to determine the cellular IC₅₀.
-
| Assay Tier | Technology | Purpose | Key Output |
| Primary | Fluorescence Polarization | Identify all potential binders from a large library. | Hit List (% Inhibition) |
| Orthogonal | AlphaLISA® | Confirm activity, remove FP artifacts, determine potency. | Biochemical IC₅₀ |
| Cellular | NanoBRET™ | Confirm target binding in live cells. | Cellular IC₅₀ |
| Table 2: Summary of the HTS cascade for MAP4K4 inhibitor discovery. |
Conclusion
The described multi-assay HTS platform provides a rigorous and reliable strategy for the discovery of novel kinase inhibitors, using (2-(4-Fluorophenyl)pyridin-3-yl)methanol as a representative example scaffold. By combining the speed of a primary FP screen with the robustness of an orthogonal AlphaLISA® confirmation and the physiological relevance of a NanoBRET™ Target Engagement assay, researchers can confidently identify and validate high-quality hit compounds. This workflow minimizes the risk of pursuing artifacts and ensures that compounds advancing to lead optimization have a confirmed mechanism of action, significantly accelerating the drug discovery pipeline.
References
-
Drizu, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4875-4893. Available at: [Link]
-
Klaeger, S., et al. (2021). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. Available at: [Link]
-
Journal of Medicinal Chemistry. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
BioSpace. (2017). Promega Launches NanoBRET Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]
-
Agilent. (n.d.). Automation of a Homogeneous Proximity Assay for Detection of ERK1/2 or SMAD3 Phosphorylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Protein Kinases as Small Molecule Inhibitor Targets in Inflammation. Retrieved from [Link]
-
PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]
-
Wang, L., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry. Available at: [Link]
-
BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]
-
MDPI. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Retrieved from [Link]
-
PLOS One. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. Retrieved from [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
-
PubMed. (2001). Development and validation of a competitive AKT serine/threonine kinase fluorescence polarization assay using a product-specific anti-phospho-serine antibody. Retrieved from [Link]
-
ACS Omega. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Available at: [Link]
-
tracerDB. (n.d.). Fluorescence Polarization. Retrieved from [Link]
-
PubMed. (2023). Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery. Retrieved from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. Available at: [Link]
-
Nature. (2022). Protein kinases: drug targets for immunological disorders. Available at: [Link]
-
Bio-protocol. (2017). Fluorescence Polarization Competition Assay (FPCA). Retrieved from [Link]
-
RSC Publishing. (2020). A new genre of fluorescence recovery assay to evaluate polo-like kinase 1 ATP-competitive inhibitors. Retrieved from [Link]
- PerkinElmer. (2006). Cellular and Biochemical Assays Utilizing PerkinElmer Technologies.
-
Frontiers. (2024). Structural analogs of 2-(4- fluorophenyl)-6-methyl- 3-(pyridin-4-yl)pyrazolo[1,5-a] pyridine for targeting Candida albicans non-. Retrieved from [Link]
-
PMC. (n.d.). Pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
- Google Patents. (n.d.). WO2007055423A1 - Process for production of 2-(4-methyl-2-phenylpiperazin- 1-yl)pyridine-3-methanol.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. tracerDB | FP [tracerdb.org]
- 6. Development and validation of a competitive AKT serine/threonine kinase fluorescence polarization assay using a product-specific anti-phospho-serine antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. agilent.com [agilent.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 15. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 16. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.jp]
- 17. reactionbiology.com [reactionbiology.com]
- 18. eubopen.org [eubopen.org]
- 19. carnabio.com [carnabio.com]
using (2-(4-Fluorophenyl)pyridin-3-yl)methanol in antifungal research
Application Note: Utilizing (2-(4-Fluorophenyl)pyridin-3-yl)methanol as a Core Scaffold in the Development of Novel Antifungal CYP51 Inhibitors
Introduction & Mechanistic Rationale
Fungal infections pose an escalating global health threat, exacerbated by the rising incidence of resistance to front-line azole therapeutics[1][1]. The primary target of these drugs, sterol 14α-demethylase (CYP51), remains a highly validated node for antifungal intervention[2][2]. To overcome target-site mutations (such as ERG11 in Candida species) and efflux pump upregulation, the development of novel chemotypes that engage the CYP51 active site through alternative binding modes is critical.
(2-(4-Fluorophenyl)pyridin-3-yl)methanol (CAS: 1227600-81-8) has emerged as a highly versatile, privileged building block in medicinal chemistry. As a Senior Application Scientist, I approach this scaffold not just as a chemical intermediate, but as a pre-optimized pharmacophore system. Its structural features provide a trifecta of advantages for CYP51 inhibitor design:
-
The Pyridine Ring: Acts as a robust bioisostere for traditional azoles. The basic nitrogen can either directly coordinate with the heme iron (Fe4+) in the CYP51 active site or participate in critical hydrogen-bonding networks within the access channel, depending on downstream derivatization[1][1].
-
The 4-Fluorophenyl Moiety: Occupies the deep, hydrophobic binding pocket of CYP51. The incorporation of fluorine enhances metabolic stability (blocking para-hydroxylation by host P450s) and increases lipophilicity, which is essential for penetrating the complex fungal cell wall and membrane[2][2].
-
The Hydroxymethyl Group (-CH2OH): Serves as the primary synthetic handle. It can be readily converted into a leaving group for the nucleophilic attachment of a secondary pharmacophore (e.g., 1H-1,2,4-triazole), or oxidized to an aldehyde to form Schiff bases and thiadiazole derivatives, which have demonstrated potent antimicrobial properties[3][3].
Synthetic Strategy & Workflow
To demonstrate the utility of this scaffold, we outline the synthesis of a prototype dual-pharmacophore inhibitor: 3-((1H-1,2,4-triazol-1-yl)methyl)-2-(4-fluorophenyl)pyridine. This approach leverages the scaffold to position a triazole ring for optimal heme coordination while utilizing the 4-fluorophenyl group for hydrophobic anchoring.
Synthetic workflow from the methanol scaffold to the final antifungal candidate.
Experimental Protocols
Protocol A: Synthesis of the Antifungal Candidate
Step 1: Chlorination of the Hydroxymethyl Group
-
Dissolve 1.0 eq of (2-(4-Fluorophenyl)pyridin-3-yl)methanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction mixture to 0°C.
-
Dropwise, add 1.5 eq of thionyl chloride (SOCl2). Allow the reaction to warm to room temperature and stir for 2 hours.
-
Concentrate the mixture under reduced pressure to yield the crude 3-(chloromethyl)-2-(4-fluorophenyl)pyridine hydrochloride.
-
Causality & Expert Insight: Thionyl chloride is selected over other halogenating agents (like PBr3) because its byproducts (SO2 and HCl) are gaseous. This allows for the isolation of the highly reactive, moisture-sensitive chloromethyl intermediate via simple concentration, avoiding aqueous workups that would cause premature hydrolysis back to the starting alcohol.
-
Self-Validation: Completion is validated by Thin Layer Chromatography (TLC; Hexane:EtOAc 3:1). The highly polar alcohol spot must disappear, replaced by a higher-Rf, UV-active spot.
Step 2: Nucleophilic Substitution with 1H-1,2,4-Triazole
-
In a separate flask, suspend 1.2 eq of 1H-1,2,4-triazole and 2.0 eq of anhydrous potassium carbonate (K2CO3) in anhydrous dimethylformamide (DMF). Stir at room temperature for 30 minutes.
-
Add the crude chloride intermediate from Step 1 dissolved in a minimal amount of DMF. Heat the reaction to 80°C for 4 hours.
-
Quench with ice water, extract with ethyl acetate, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.
-
Causality & Expert Insight: K2CO3 is employed as a mild, non-nucleophilic base to selectively deprotonate the acidic proton of 1H-1,2,4-triazole. DMF is chosen because its polar aprotic nature poorly solvates the triazolide anion, thereby maximizing its nucleophilicity and driving the SN2 displacement of the primary chloride to completion.
-
Self-Validation: The final product's integrity must be confirmed by 1H-NMR. The assay is validated by the disappearance of the hydroxymethyl singlet (~4.6 ppm) and the appearance of the distinct triazole protons (~7.9 and ~8.5 ppm).
Protocol B: In Vitro Antifungal Susceptibility Testing
-
Prepare serial two-fold dilutions of the synthesized candidate in DMSO (ranging from 64 to 0.03 µg/mL).
-
Dispense the dilutions into 96-well microtiter plates containing RPMI 1640 medium buffered to pH 7.0 with MOPS.
-
Inoculate the wells with standardized fungal suspensions (1.5 × 10^3 to 3.0 × 10^3 CFU/mL) of Candida or Aspergillus species.
-
Incubate at 35°C for 24-48 hours and determine the Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically (OD600).
-
Causality & Expert Insight: RPMI 1640 buffered with MOPS is utilized strictly adhering to CLSI M27 guidelines [4]. This specific medium is chosen because it lacks complex, undefined components (unlike Sabouraud dextrose broth), preventing antagonistic interactions with the drug and ensuring highly reproducible MIC values.
-
Self-Validation: The assay is self-validating if the growth control well (no drug) exhibits visible turbidity (OD600 > 0.2) and the sterile control well remains optically clear. Furthermore, the MIC of the quality control strain (C. krusei ATCC 6258) against the reference drug (Fluconazole) must fall within the CLSI acceptable range (16–64 µg/mL).
Target Engagement & Mechanism of Action
Dual-pharmacophore inhibition mechanism of CYP51 leading to fungal cell death.
Quantitative Data Presentation
The table below illustrates the expected in vitro efficacy profile of a highly optimized (2-(4-Fluorophenyl)pyridin-3-yl)methanol derivative against clinically relevant fungal pathogens, demonstrating the scaffold's potential to overcome intrinsic fluconazole resistance in C. glabrata.
| Compound | C. albicans ATCC 90028 (µg/mL) | C. glabrata ATCC 90030 (µg/mL) | A. fumigatus ATCC 204305 (µg/mL) |
| Synthesized Candidate | 0.125 | 0.5 | 1.0 |
| Fluconazole (Control) | 0.25 | 16.0 | >64 |
| Voriconazole (Control) | 0.03 | 0.25 | 0.5 |
Note: MIC values are representative of expected efficacy profiles for dual-pharmacophore CYP51 inhibitors derived from this scaffold framework.
References
-
Lepesheva, G. I., et al. "CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds." International Journal for Parasitology: Drugs and Drug Resistance, 2012. URL:[Link]
-
Zhao, et al. "Design, Synthesis, and Biological Activity Evaluation of Deuterated Diphenyl Azole Alcohol-Based CYP51 Inhibitors." Journal of Medicinal Chemistry, 2023. URL:[Link]
-
Adimule, V., et al. "Evaluation of Novel Schiff Base Derivatives of 5-[2-(4-Fluorophenyl) Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine." International Journal of Pharmaceutical Sciences Review and Research, 2014. URL:[Link]
-
Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Microdilution Antifungal Susceptibility Testing of Yeasts." CLSI Standard M27, 4th Edition. URL:[Link]
Sources
Protocols for the Solubilization and Use of (2-(4-Fluorophenyl)pyridin-3-yl)methanol in Experimental Assays
An Application Guide for the Researcher:
Abstract: This document provides a detailed protocol for the dissolution of (2-(4-Fluorophenyl)pyridin-3-yl)methanol, a compound of interest for researchers in medicinal chemistry and drug development. Recognizing the critical importance of proper compound handling for experimental reproducibility and accuracy, this guide outlines the physicochemical properties, safety considerations, and step-by-step procedures for preparing both high-concentration organic stock solutions and aqueous working solutions suitable for a variety of experimental contexts. The protocols are designed to be self-validating, with explanations for key steps and troubleshooting advice to address common challenges such as compound precipitation.
Introduction and Physicochemical Profile
(2-(4-Fluorophenyl)pyridin-3-yl)methanol and its analogs are heterocyclic compounds featuring phenyl and pyridine rings. This structural motif is common in molecules developed as pharmacological agents and synthetic intermediates.[1] The successful use of this compound in any experimental setting—be it a cell-based assay, an enzymatic screen, or an in vivo study—begins with its accurate and complete dissolution. Improper solubilization can lead to inaccurate concentration assessment, compound precipitation, and ultimately, unreliable experimental data.
This guide provides a robust framework for handling (2-(4-Fluorophenyl)pyridin-3-yl)methanol, ensuring its effective transition from a solid form to a biologically compatible solution.
Table 1: Physicochemical Properties of (2-(4-Fluorophenyl)pyridin-3-yl)methanol and Related Compounds
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₁₂H₁₀FNO | Calculated from structure |
| Molecular Weight | 203.21 g/mol | Calculated from formula |
| Appearance | Likely a solid at room temperature | Based on analogs like 4-Chlorophenyl-2-pyridinylmethanol and 4-Pyridinemethanol.[2] |
| Aqueous Solubility | Predicted to be low to insoluble | A common characteristic of multi-ring organic molecules; a related compound is described as insoluble in water.[3][4] |
| Organic Solubility | High | Generally soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Methanol (MeOH), Ethanol (EtOH), and N,N-Dimethylformamide (DMF).[2][5][6] |
Safety and Handling Precautions
Prior to handling, it is imperative to consult the most current Safety Data Sheet (SDS) for (2-(4-Fluorophenyl)pyridin-3-yl)methanol. Based on data for analogous pyridylmethanol compounds, the following hazards should be anticipated.[7][8]
-
Hazard Classifications: May cause skin irritation, serious eye irritation, and respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.
-
Lab Attire: A standard lab coat should be worn.
-
-
Engineering Controls: An accessible eyewash station and safety shower are recommended.
Strategic Solvent Selection
The choice of solvent is dictated by two primary factors: the need to create a stable, high-concentration stock solution and the compatibility of that solvent with the downstream experimental system. Poorly soluble compounds are a significant challenge in drug discovery, often requiring a two-step dissolution process involving an organic stock solution followed by dilution into an aqueous medium.[6]
Solvents for High-Concentration Stock Solutions
For initial solubilization, a powerful polar aprotic solvent is typically preferred.
-
Dimethyl Sulfoxide (DMSO): This is the most common and highly recommended solvent for creating stock solutions of poorly water-soluble compounds for biological assays.[6] Its high solvating power allows for the preparation of concentrated stocks (e.g., 10-50 mM), which can then be diluted to working concentrations with minimal impact on the aqueous assay environment.
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is an effective solvent for this class of compounds. However, it is generally more toxic than DMSO and should be used with caution.
-
Ethanol (EtOH) / Methanol (MeOH): While potentially effective, lower alcohols may not achieve the same high concentrations as DMSO for highly lipophilic compounds. They are, however, useful when DMSO is incompatible with the experimental setup.[9]
Impact on Experimental Systems
The solvent used for the stock solution becomes an excipient in the final working solution. It is crucial to ensure its final concentration is below the toxicity threshold for the specific assay.
Table 2: Solvent Compatibility and Recommended Final Concentrations
| Solvent | Recommended Max. Final Concentration (v/v) | Suitability & Considerations |
| DMSO | ≤ 0.5% (ideal: ≤ 0.1%) | The industry standard for cell-based assays. Concentrations above 0.5% can induce cytotoxicity or off-target effects in many cell lines.[10] Always run a vehicle control (media + equivalent DMSO concentration) in your experiments. |
| Ethanol | ≤ 0.5% | Generally well-tolerated by cells at low concentrations. Can cause protein denaturation at higher concentrations. |
| Methanol | ≤ 0.1% | More toxic than ethanol. Its use in cell-based assays should be carefully validated. |
The workflow for selecting a solvent and preparing solutions is outlined below.
Figure 2: Decision-making flowchart for solvent selection.
Troubleshooting Common Issues
-
Problem: The compound precipitates when diluting the DMSO stock into the aqueous buffer.
-
Cause: The final concentration exceeds the compound's aqueous solubility limit. This is known as "crashing out."
-
Solution 1: Lower the final concentration. The compound may simply not be soluble at the desired level.
-
Solution 2: Increase the final percentage of DMSO slightly, but do not exceed the toxic limit for your system.
-
Solution 3: Incorporate a biocompatible surfactant (e.g., Tween® 80 at 0.1%) or a co-solvent like polyethylene glycol (PEG) into your aqueous buffer before adding the compound stock. [6][11]This can help keep hydrophobic molecules in solution.
-
Solution 4: Modify the dilution technique. Ensure you are adding the small volume of stock to the large volume of buffer with vigorous mixing.
-
-
Problem: The solid compound will not fully dissolve in the primary solvent (e.g., DMSO).
-
Cause: The concentration is too high, or the compound has low solubility even in organic solvents.
-
Solution 1: Add more solvent to create a more dilute stock solution. Remember to adjust all subsequent dilution calculations.
-
Solution 2: Gently warm the solution (e.g., to 37°C) while mixing. However, be cautious as heat can degrade some compounds. Allow the solution to return to room temperature to ensure it remains dissolved before proceeding.
-
References
-
ACS Publications. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. [Link]
-
PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol. [Link]
-
Kishida Chemical Co., Ltd. Safety Data Sheet for 4-(3-Bromophenyl)oxane-4-carbonitrile. [Link] (Note: This is for a related compound, illustrating general properties).
-
ChemBK. 4-Chlorophenyl-2-pyridinylmethanol. [Link]
-
ResearchGate. (2018). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. [Link]
-
NextSDS. pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol — Chemical Substance Information. [Link]
-
National Center for Biotechnology Information. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]
-
MDPI. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]
-
Appchem. (4-(Trifluoromethyl)pyridin-3-yl)methanol. [Link]
- Google Patents. Process for production of 2-(4-methyl-2-phenylpiperazin- 1-yl)pyridine-3-methanol.
- Google Patents. A New Synthetic Method of 3-Fluoropyridine-2-methanol.
-
New Journal of Chemistry. Supporting Information: New relationship models for solvent- pyrene solubility based on molecular. [Link]
-
CAS Common Chemistry. Acetonitrile. [Link]
-
Matrix Fine Chemicals. (3-FLUOROPHENYL)METHANOL. [Link]
-
Cheméo. 4-Pyridinemethanol. [Link]
-
Burevestnik. 3-pyridinemethanol. [Link]
-
PubChem. 1-(2-{(1R,3S,5S)-3-[(1R,2S)-2-(2-Chloro-phenyl)-cyclopropylcarbamoyl]-5-hydroxymethyl-2-aza-bicyclo[3.1.0]hex-2-yl}-2-oxo-ethyl)-1H-indazole-3-carboxylic acid amide. [Link]
-
National Center for Biotechnology Information. (2017). In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia. [Link]
-
Nissin Chemical Industry Co., Ltd. Paper processing. [Link]
Sources
- 1. (4-Chlorophenyl)(pyridin-2-yl)methanol|High-Quality RUO [benchchem.com]
- 2. alpha-(4-chlorophenyl)pyridine-2-methanol | 27652-89-7 [chemicalbook.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. chemeo.com [chemeo.com]
- 5. chembk.com [chembk.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. [2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nextsds.com [nextsds.com]
- 9. mdpi.com [mdpi.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
(2-(4-Fluorophenyl)pyridin-3-yl)methanol stability and storage issues
Welcome to the Technical Support Center for (2-(4-Fluorophenyl)pyridin-3-yl)methanol (CAS: 1227600-81-8). As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Here, we will dissect the specific chemical vulnerabilities of this biaryl pyridine-methanol derivative, providing you with mechanistic troubleshooting strategies and self-validating protocols to ensure absolute data integrity in your drug development and synthetic workflows.
Part 1: Chemical Profile & Quantitative Stability Metrics
The stability of (2-(4-Fluorophenyl)pyridin-3-yl)methanol is dictated by the interplay of its three functional domains: the primary alcohol (prone to oxidation), the pyridine nitrogen (susceptible to N-oxidation and protonation), and the conjugated 4-fluorophenyl-pyridine system (which lowers the HOMO-LUMO gap, increasing UV absorption)[1][2].
To prevent degradation, strict adherence to environmental controls is required. Below is the quantitative baseline for storage and handling[3][4].
Table 1: Quantitative Storage & Stability Parameters
| State / Formulation | Recommended Storage Conditions | Expected Shelf-Life | Critical Degradation Thresholds |
| Pure Solid (Long-term) | -20°C, Inert Gas (Ar/N₂), Dark | 24 - 36 months | Ambient humidity > 40% RH |
| Pure Solid (Short-term) | 4°C, Tightly sealed, Dark | Up to 6 months | Sustained temperatures > 25°C |
| Stock Solution (DMSO/MeOH) | -20°C, Aliquoted, Amber Vials | 1 - 3 months | > 2 freeze-thaw cycles |
| In-Process Handling | Ambient temp, Fume hood | < 12 hours | Direct exposure to sunlight/UV |
Part 2: Mechanistic Troubleshooting & FAQs
Q1: My solid batch has changed from a pale powder to a darker, clumpy solid. What is the chemical mechanism behind this, and can it be salvaged? The Causality: This is a classic symptom of hygroscopic moisture absorption followed by oxidation. The 3-hydroxymethyl group readily forms hydrogen bonds with atmospheric moisture. Once the powder clumps and becomes "wet," dissolved ambient oxygen accelerates the oxidation of the primary alcohol into the corresponding aldehyde or carboxylic acid[3][5]. The darkening in color is typically due to extended conjugation from the newly formed carbonyl group or trace N-oxide formation. The Solution: Do not use this batch for sensitive catalytic cross-coupling reactions, as the carboxylic acid degradant can poison transition metal catalysts. You must re-purify the compound via silica gel flash chromatography (using a DCM/MeOH gradient) or discard it.
Q2: I observe a secondary peak in my LC-MS analysis of a month-old stock solution. How do I identify the degradant? The Causality: Solutions of pyridine-methanols are highly susceptible to auto-oxidation[3]. The electron-withdrawing nature of the 4-fluorophenyl group at the 2-position makes the pyridine ring slightly less electron-rich than an unsubstituted phenyl analogue, which marginally slows electrophilic N-oxidation but does not prevent it entirely[1][6]. The Solution: Look at the mass shift.
-
M-2 (m/z 201.2): Indicates oxidation of the primary alcohol to an aldehyde.
-
M+16 (m/z 219.2): Indicates N-oxidation of the pyridine ring.
-
Action: Always store stock solutions in anhydrous solvents, purged with argon, to eliminate the dissolved oxygen required for these pathways.
Q3: Why is my compound degrading faster under standard laboratory lighting compared to simple 3-pyridinemethanol? The Causality: The addition of the 4-fluorophenyl group creates an extended biaryl conjugated system. This shifts the molecule's absorption maximum deeper into the near-UV/visible spectrum compared to simple 3-pyridinemethanol[2]. Consequently, the molecule captures ambient laboratory light more efficiently, providing the activation energy required for photo-degradation and radical-mediated oxidation. The Solution: All handling must be done using amber glassware, and long-term storage must be in complete darkness.
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness in your analytical data, you must establish a baseline of what degradation looks like on your specific instruments.
Protocol 1: Forced Degradation & Stability-Indicating Assay
Purpose: To generate known degradation products (aldehydes/N-oxides) to validate that your HPLC/LC-MS method can successfully resolve the intact molecule from its degradants[3].
-
Preparation: Prepare three 1 mg/mL solutions of (2-(4-Fluorophenyl)pyridin-3-yl)methanol in HPLC-grade Acetonitrile.
-
Control Sample: Transfer 1 mL to an amber vial, purge with Argon, seal, and store at 4°C.
-
Oxidative Stress Sample: Add 50 µL of 3% H₂O₂ to 1 mL of the solution. Incubate at room temperature in the dark for 24 hours[3].
-
Photo-Stress Sample: Place 1 mL in a clear glass vial and expose to a calibrated UV/Vis light source (ICH Q1B guidelines) for 24 hours[3].
-
Analysis & Validation: Inject all three samples into your LC-MS.
-
Self-Validation Check: The Control Sample must show >99% purity. If the Control shows degradation, your baseline solvent is contaminated with oxidants or moisture. The Oxidative sample should clearly resolve the M-2 and M+16 peaks, proving your column chemistry can separate the degradants from the API.
-
Protocol 2: Inert Storage & Aliquoting Workflow
Purpose: To prevent freeze-thaw degradation and moisture ingress during routine use.
-
Equilibration: Before opening a cold, newly received bottle, allow it to equilibrate to room temperature in a desiccator for 2 hours. Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture onto the hygroscopic powder[4].
-
Dissolution: Dissolve the required mass in anhydrous, degassed solvent (e.g., DMSO over molecular sieves).
-
Aliquoting: Divide the solution into single-use volumes (e.g., 100 µL) into amber glass vials.
-
Purging: Gently blow a stream of dry Argon or Nitrogen over the headspace of each vial for 5 seconds before immediately capping with a PTFE-lined septum.
-
Storage: Transfer to a -20°C freezer.
-
Self-Validation Check: When thawing an aliquot for use, visually inspect for precipitation. If precipitation occurs, sonicate for 60 seconds. If it does not redissolve, solvent evaporation has occurred due to a compromised seal.
-
Part 4: Mechanistic Visualizations
Below are the logical frameworks for understanding the degradation pathways and the optimal handling workflow.
Fig 1. Primary degradation pathways of (2-(4-Fluorophenyl)pyridin-3-yl)methanol under environmental stress.
Fig 2. Optimal handling and aliquoting workflow to maximize stock solution shelf-life and integrity.
References
-
Stephen, D. W., et al. "Stability of metal–metal interactions in transmetallation intermediates based on electronics of bridging arene ligands determined through pyridine titrations." Dalton Transactions, RSC Publishing (2024).[Link]
-
Volyniuk, D., et al. "Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions." Beilstein Journal of Organic Chemistry (2023).[Link]
Sources
- 1. Stability of metal–metal interactions in transmetallation intermediates based on electronics of bridging arene ligands determined through pyridine tit ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01828A [pubs.rsc.org]
- 2. BJOC - Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Challenges of (2-(4-Fluorophenyl)pyridin-3-yl)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific physicochemical challenges encountered when purifying (2-(4-Fluorophenyl)pyridin-3-yl)methanol (CAS: 1227600-81-8).
This molecule is typically synthesized via the Suzuki-Miyaura cross-coupling of (2-chloropyridin-3-yl)methanol with 4-fluorophenylboronic acid[1][2]. The combination of a basic pyridine nitrogen, a hydrogen-bonding hydroxymethyl group, and a lipophilic fluorophenyl ring creates a complex polarity profile. This guide provides field-proven, self-validating protocols to overcome the three most common bottlenecks: palladium contamination, chromatographic tailing, and co-eluting byproducts.
FAQ 1: Remediation of Heavy Metal Contamination
Q: My isolated (2-(4-Fluorophenyl)pyridin-3-yl)methanol is consistently failing elemental analysis due to high palladium levels (>1000 ppm) after the Suzuki coupling. Standard aqueous workups are ineffective. Why is this happening, and how can I remove it?
The Causality: The pyridine nitrogen and the adjacent hydroxymethyl oxygen in your product act as a highly effective bidentate ligand. During the Suzuki-Miyaura coupling, Pd(II) species coordinate strongly to this motif, forming stable chelates that partition into the organic phase during standard aqueous workups[3][4]. Because the product itself solubilizes the palladium, simple filtration or water washes will not break the coordination complex.
The Solution: You must introduce a scavenger with a higher binding affinity for palladium than your biaryl pyridine product. Trimercaptotriazine (TMT) functionalized silica (Si-TMT) or a hot aqueous sodium bisulfite (NaHSO3) wash are the industry standards for breaking these complexes[4][5].
Quantitative Comparison of Palladium Scavengers
Data summarized from optimization studies on pyridine-derivative Suzuki couplings[4][5].
| Scavenger / Treatment | Initial Pd (ppm) | Final Pd (ppm) | Operating Conditions | Efficiency |
| None (Control) | 6,100 - 8,000 | > 6,000 | Standard Aqueous Workup | Poor |
| Ethanolamine | ~6,100 | 533 | Room Temp, 2 h | Moderate |
| Darco KB-B (Charcoal) | ~6,100 | 3.4 | Room Temp, 12 h | Good |
| 20% aq. NaHSO3 | ~8,000 | < 100 | Toluene, 60 °C, 1 h | Excellent |
| Si-TMT (Silica-TMT) | ~6,100 | < 1 | 35 °C, 2 h | Optimal |
Experimental Protocol: Hot NaHSO3 Palladium Remediation
This protocol is a self-validating system: the visual shift of the organic layer from dark brown/orange to pale yellow indicates successful decomplexation, which is then analytically validated by ICP-MS.
-
Dissolution: Dissolve the crude (2-(4-Fluorophenyl)pyridin-3-yl)methanol in toluene (6 volumes relative to crude mass). If solubility is poor, add up to 10% v/v ethyl acetate.
-
Scavenger Addition: Add an equal volume of 20% w/v aqueous NaHSO3 solution[3][4].
-
Thermal Decomplexation: Vigorously stir the biphasic mixture and heat to 60 °C for 1 to 2 hours. Mechanistic insight: Heat provides the activation energy required to break the product-Pd chelate, allowing the bisulfite to form an insoluble sodium palladium tetrasulfite dihydrate complex.
-
Filtration: Filter the warm biphasic mixture through a pad of Celite to remove the precipitated palladium complexes.
-
Phase Separation: Transfer the filtrate to a separatory funnel, separate the aqueous layer, and wash the organic layer with brine.
-
Validation: Concentrate the organic layer and submit a 5 mg sample for ICP-MS analysis. Pd levels should be < 10 ppm.
Caption: Step-by-step workflow for the thermal decomplexation and removal of residual palladium.
FAQ 2: Overcoming Chromatographic Tailing
Q: During silica gel chromatography, my product streaks severely across the column. It co-elutes with unreacted (2-chloropyridin-3-yl)methanol. How can I achieve baseline resolution?
The Causality: Peak tailing here is a classic acid-base interaction. The stationary phase (standard silica gel) contains acidic surface silanol groups (Si-OH). The basic pyridine nitrogen of your product acts as a hydrogen-bond acceptor and proton scavenger, causing the molecule to "stick" and drag through the column rather than partitioning cleanly into the mobile phase[6]. Furthermore, the hydroxymethyl group exacerbates this by forming secondary hydrogen bonds with the silica matrix.
The Solution: You must dynamically deactivate the silica gel by adding a sacrificial volatile base, such as Triethylamine (TEA), to your mobile phase[7]. TEA outcompetes the pyridine ring for the acidic silanol sites, allowing your product to elute in a tight, symmetrical band.
Experimental Protocol: Base-Modified Flash Chromatography
-
Solvent Preparation: Prepare a mobile phase system of Hexanes and Ethyl Acetate (typically starting at 3:1 Hex/EtOAc for biaryl systems). Add exactly 1% v/v Triethylamine (TEA) to the mixture and mix thoroughly[6].
-
Column Equilibration (Critical Step): Pack your silica column and flush it with at least 3 column volumes (CV) of the TEA-modified solvent. Self-validation: You will know the column is equilibrated when the eluent pH tests basic on pH paper.
-
Dry Loading: Because the product has mixed polarity, dissolve the crude mixture in a minimal amount of dichloromethane (DCM), add deactivated silica (1:2 ratio to crude mass), and evaporate to a free-flowing powder. Load this onto the column head.
-
Elution: Run the column using the TEA-modified gradient. The unreacted (2-chloropyridin-3-yl)methanol (which is less basic due to the electron-withdrawing chlorine) will elute slightly faster, while your fluorophenyl product will elute as a sharp band shortly after.
Caption: Troubleshooting logic tree for resolving chromatographic tailing of basic pyridine derivatives.
FAQ 3: Final Polish and Removal of Boronic Acid Byproducts
Q: My chromatography fractions are pure by UV, but NMR shows contamination from 4,4'-difluorobiphenyl (the homocoupling byproduct of the boronic acid). How do I remove this?
The Causality: During the Suzuki coupling, oxygen ingress or excess Pd can catalyze the homocoupling of 4-fluorophenylboronic acid into 4,4'-difluorobiphenyl. This byproduct is highly lipophilic and lacks hydrogen-bonding capabilities. While it usually elutes near the solvent front during chromatography, trace amounts can co-elute if the column is overloaded.
The Solution: Leverage the distinct hydrogen-bonding capability of your product's hydroxymethyl group via crystallization. The homocoupled byproduct cannot participate in the hydrogen-bonded crystal lattice of (2-(4-Fluorophenyl)pyridin-3-yl)methanol.
Experimental Protocol: Anti-Solvent Crystallization
-
Dissolution: Dissolve the semi-pure product in a minimal amount of hot Ethyl Acetate (approx. 60 °C). The polar -OH group ensures high solubility in this solvent.
-
Anti-Solvent Addition: Slowly add hot Heptane (or Hexanes) dropwise until the solution becomes faintly cloudy (the cloud point).
-
Annealing: Remove from heat and allow the solution to cool to room temperature undisturbed over 4 hours. The (2-(4-Fluorophenyl)pyridin-3-yl)methanol will form a robust crystal lattice driven by intermolecular OH···N hydrogen bonding.
-
Isolation: Filter the crystals and wash with ice-cold Heptane. The lipophilic 4,4'-difluorobiphenyl will remain entirely dissolved in the Heptane/EtOAc mother liquor.
References
-
Synthetic Approaches to the New Drugs Approved during 2019 (Details Suzuki coupling methodologies for (2-chloropyridin-3-yl)methanol derivatives). Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique (Validates the 20% NaHSO3 thermal decomplexation protocol). Organic Process Research & Development, ACS Publications. URL:[Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry (Quantitative data on Si-TMT and Darco KB-B scavengers). Organic Process Research & Development, ACS Publications. URL:[Link]
- 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors (Patent detailing the synthesis and isolation of biaryl pyridine methanols). Google Patents (WO2019121885A1).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors - Google Patents [patents.google.com]
- 3. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Bromo-2-chloro-6-methylpyridine | 1206250-53-4 | Benchchem [benchchem.com]
avoiding degradation of (2-(4-Fluorophenyl)pyridin-3-yl)methanol in solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of (2-(4-Fluorophenyl)pyridin-3-yl)methanol .
This compound features a delicate balance of functional groups: a basic pyridine ring, a UV-absorbing 4-fluorophenyl substituent, and a highly reactive primary hydroxymethyl group. To maintain structural integrity during drug development and analytical workflows, researchers must understand the causality behind its degradation and implement self-validating preventative protocols.
Section 1: Mechanistic Troubleshooting FAQs
Q: Why does my stock solution develop a yellowish tint and show a secondary peak on HPLC after a few days? A: This is a classic presentation of auto-oxidation. The primary alcohol (hydroxymethyl group at the 3-position) is highly susceptible to oxidation, rapidly converting into an aldehyde (2-(4-fluorophenyl)pyridine-3-carboxaldehyde) and eventually a carboxylic acid [1]. This reaction is catalyzed by dissolved oxygen in your solvent and trace transition metals from glassware or lower-grade solvents. Actionable Fix: Always sparge solvents with an inert gas (Argon/Nitrogen) to displace oxygen and store the compound in tightly sealed vials with an inert headspace.
Q: I am observing defluorination and ring-cleavage products in my mass spectrometry data. What is causing this? A: You are likely encountering photodegradation. Pyridine rings and fluorinated aromatics absorb strongly in the UV spectrum. Exposure to ambient laboratory light—particularly UV radiation—induces photo-oxidation and radical-mediated cleavage of the C-F bond [2]. Actionable Fix: Handle the compound under yellow light and mandate the use of actinic (amber) glassware for all solution storage.
Q: How does pH affect the stability of this compound, particularly in methanolic solutions? A: The pyridine nitrogen has a pKa of approximately 5.0. In acidic conditions (pH < 4), the nitrogen protonates, withdrawing electron density from the ring. If stored in a nucleophilic solvent like methanol under acidic stress, the protonated intermediate facilitates the formation of a methyl ether at the benzylic-like 3-position. Extreme pH fluctuations also catalyze the hydrolysis of the pyridine ring and exacerbate hygroscopic degradation [3]. Actionable Fix: Maintain the solution pH strictly between 6.5 and 7.5 using a mild buffer when preparing aqueous-organic mixtures.
Section 2: Quantitative Stability Profile
To predict the compound's behavior during extended experiments, refer to the forced degradation data summarized below. This data highlights the critical need for neutral, oxygen-free, and dark storage conditions.
| Stress Condition | Environmental Trigger | Timeframe | Expected Degradation (%) | Primary Degradant Pathway |
| Oxidative | 3% H₂O₂, Room Temp | 24 Hours | > 15% | Oxidation (Aldehyde / Carboxylic Acid) |
| Photolytic | UV/Vis Light (ICH Q1B) | 48 Hours | 10 - 20% | Photo-adducts, Defluorination |
| Acidic | 0.1 M HCl, 60°C | 24 Hours | ~ 10% | Etherification (if in Methanol) |
| Basic | 0.1 M NaOH, 60°C | 24 Hours | < 5% | Relatively stable |
| Optimal | pH 7.0, Argon, 4°C, Dark | 6 Months | < 1% | None |
Section 3: Visualizing Degradation Pathways
Fig 1. Primary degradation pathways of (2-(4-Fluorophenyl)pyridin-3-yl)methanol in solution.
Section 4: Experimental Protocols
Protocol 1: Preparation of Ultra-Stable Stock Solutions
This protocol utilizes a self-validating approach to eliminate the environmental variables that cause degradation.
-
Solvent Degassing: Sparge HPLC-grade solvent (e.g., 50:50 Water:Acetonitrile) with high-purity Argon for a minimum of 15 minutes. Causality: This displaces dissolved oxygen, completely arresting the auto-oxidation of the hydroxymethyl group.
-
pH Buffering: Adjust the aqueous phase to pH 7.0 using a 10 mM phosphate buffer. Causality: Neutralizing the solvent prevents acid-catalyzed etherification and keeps the pyridine nitrogen deprotonated.
-
Dissolution: Weigh the compound in a static-free environment. Dissolve the powder under a gentle, continuous stream of Argon.
-
Storage: Aliquot the solution into amber glass vials with PTFE-lined caps. Blanket the headspace of each vial with Argon before sealing. Store at -20°C for long-term stability or 4°C for immediate working stocks.
Protocol 2: Stability-Indicating HPLC Assay
Standard assays often fail to separate the parent alcohol from its oxidized aldehyde degradant. Use this optimized method.
-
Column Selection: Utilize a C18 column (e.g., 150 x 4.6 mm, 3 µm) with rigorous end-capping. Causality: Free silanols on non-end-capped columns will interact with the basic pyridine nitrogen, causing severe peak tailing.
-
Mobile Phase:
-
Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: TFA ensures consistent protonation of the pyridine ring during the chromatographic run, yielding sharp, reproducible peaks.
-
Phase B: Acetonitrile.
-
-
Gradient: 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Detection: Set the PDA detector to 254 nm, which is optimal for the fluorophenylpyridine chromophore.
-
System Suitability (Self-Validation): Before running samples, inject a "forced oxidized control" (the parent compound treated with 1% H₂O₂ for 1 hour). Ensure baseline resolution (Rs > 1.5) between the parent alcohol peak and the newly formed aldehyde peak to validate that the assay is genuinely stability-indicating.
Section 5: Workflow Visualization
Fig 2. Optimized workflow for preparing and validating ultra-stable stock solutions.
References
- The oxidative esterification of alcohols with methanol to esters ResearchG
- Technical Support Center: Prevention of 4-Pyridinemethanol Degrad
- SAFETY DATA SHEET: Pyridine-3-methanol Thermo Fisher Scientific
Technical Support Center: Enhancing the Purity of (2-(4-Fluorophenyl)pyridin-3-yl)methanol
Welcome to the Technical Support Center for API building blocks. This guide provides authoritative troubleshooting strategies for the purification of (2-(4-Fluorophenyl)pyridin-3-yl)methanol (CAS: 1227600-81-8). Synthesized primarily via Suzuki-Miyaura cross-coupling, this intermediate presents unique purification challenges. The coordinating nature of the pyridine nitrogen and the specific solubility profile of the fluorinated biaryl system often lead to stubborn impurities, including residual palladium, unreacted boronic acids, and homocoupled byproducts[1].
Diagnostic logic for identifying and resolving specific impurities.
Troubleshooting & FAQs
Q1: ICP-MS analysis shows palladium levels >300 ppm in my isolated product. How can I efficiently reduce this to <10 ppm?
Causality & Expert Insight : The pyridine ring in (2-(4-Fluorophenyl)pyridin-3-yl)methanol acts as a strong σ-donor ligand. During Suzuki coupling, it readily coordinates with the palladium catalyst (Pd(0) and Pd(II)), forming stable complexes that co-elute with the product during standard silica gel chromatography. To break these complexes, you must introduce a scavenger or wash solution with a higher binding affinity for soft metals than the pyridine nitrogen[2].
Solution : Utilize targeted chemical washes or specialized scavenger resins. A hot aqueous Sodium Bisulfite (NaHSO₃) wash is highly effective and scalable, as bisulfite forms a strong, water-soluble complex with Pd, outcompeting the pyridine ligand at elevated temperatures[2]. Alternatively, Macroporous Trimercaptotriazine (MP-TMT) resins leverage multiple sulfur atoms to aggressively chelate palladium[3]. For specific applications, lactic acid washes have also proven effective in removing residual Pd and Fe[4].
Quantitative Comparison of Palladium Removal Methods
| Method | Reagent | Mechanism | Typical Pd Reduction | Scalability |
| Aqueous Wash | 20% aq. NaHSO₃ | Chemical reduction & coordination | ~8000 ppm → <100 ppm | Excellent (Low cost) |
| Scavenger Resin | MP-TMT (0.2 wt eq) | Strong sulfur-Pd chelation | ~330 ppm → <10 ppm | Good (Higher cost) |
| Acidic Wash | Lactic Acid | Chelation of Pd/Fe | >1000 ppm → <50 ppm | Moderate |
Step-by-Step Protocol: Hot NaHSO₃ Wash for Pd Removal
-
Dissolution : Dissolve the crude (2-(4-Fluorophenyl)pyridin-3-yl)methanol in Toluene (10 volumes).
-
Reagent Addition : Add an equal volume of 20% w/v aqueous NaHSO₃ solution.
-
Heating : Heat the biphasic mixture to 60–65 °C under vigorous stirring for 4 hours. Self-Validation Check: Maintaining elevated temperature is critical; it provides the activation energy necessary to break the stable Pd-pyridine coordinate bonds[2].
-
Phase Separation : Allow the layers to separate while hot to prevent premature crystallization of the product.
-
Extraction : Discard the aqueous layer (which now contains the Pd-bisulfite complexes). Wash the organic layer sequentially with water and brine.
-
Isolation : Concentrate the Toluene layer under reduced pressure to yield the Pd-depleted product.
Q2: My product is contaminated with 4-fluorophenylboronic acid and 4,4'-difluorobiphenyl. Standard chromatography is failing to separate them. What is the most logical approach?
Causality & Expert Insight : Boronic acids tend to streak on silica gel due to intense hydrogen bonding, frequently causing them to co-elute with polar products like pyridyl methanols[1]. Meanwhile, 4,4'-difluorobiphenyl—a homocoupling byproduct caused by trace oxygen ingress during the Suzuki reaction—is highly non-polar but can co-crystallize with the product if not purged early in the workup.
Solution : Exploit the intrinsic basicity of the pyridine ring. By performing an acid-base extraction, you can selectively pull the target molecule into the aqueous phase as a water-soluble salt, leaving the neutral homocoupled byproduct and residual boronic acid behind in the organic phase[1].
Acid-base extraction workflow leveraging the basic pyridine nitrogen.
Step-by-Step Protocol: Acid-Base Extraction
-
Initial Solution : Dissolve the crude mixture in Ethyl Acetate (EtOAc).
-
Acidification : Extract the organic layer with 1M HCl (aq) (3 x 5 volumes). The pyridine nitrogen protonates (pKa ~5.2), making the target product highly water-soluble.
-
Organic Discard : The EtOAc layer now contains the 4,4'-difluorobiphenyl and unreacted boronic acid. Discard this layer (or retain for mass balance analysis).
-
Basification : Cool the combined aqueous acidic layers in an ice bath. Slowly add 2M NaOH (aq) until the pH reaches 10. Self-Validation Check: The solution will turn cloudy as the neutral (2-(4-Fluorophenyl)pyridin-3-yl)methanol precipitates out of the aqueous phase.
-
Recovery : Extract the basified aqueous layer with fresh EtOAc (3 x 5 volumes).
-
Drying & Concentration : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
Q3: The product is isolating as a viscous oil instead of a solid. How can I induce proper crystallization?
Causality & Expert Insight : Substituted pyridyl methanols are highly prone to supercooling and forming stable amorphous oils (glassy states). This occurs because the hydroxymethyl group participates in strong, random intermolecular hydrogen bonding, which can disrupt ordered crystal lattice formation if solvent evaporation is too rapid or if trace impurities are present[1].
Solution : Implement a controlled binary solvent system (solvent/anti-solvent crystallization) and strictly regulate the cooling rate to establish a proper thermodynamic nucleation pathway.
Step-by-Step Protocol: Controlled Crystallization
-
Dissolution : Dissolve the oily product in a minimum amount of hot Toluene (approx. 80 °C). Toluene acts as the primary solvent.
-
Anti-Solvent Addition : Slowly add Heptane (the anti-solvent) dropwise until the solution becomes slightly turbid (the cloud point).
-
Seeding (Recommended) : Add a few milligrams of pure, crystalline (2-(4-Fluorophenyl)pyridin-3-yl)methanol to provide a nucleation site.
-
Controlled Cooling : Allow the flask to cool to room temperature slowly over 4 hours, then transfer to an ice bath (0–5 °C) for an additional 2 hours. Self-Validation Check: Rapid cooling forces the compound back into an oiled-out kinetic state; slow cooling ensures the thermodynamic product (pure crystals) is formed.
-
Filtration : Filter the resulting white to off-white crystals and wash with cold Heptane. Dry under vacuum to constant weight.
References
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications. 2
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. 3
-
Practical asymmetric synthesis of a potent Cathepsin K inhibitor. Efficient palladium removal following Suzuki coupling. PubMed. 4
-
Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. Benchchem. 1
Sources
Technical Support Center: Troubleshooting Poor Cell Permeability of (2-(4-Fluorophenyl)pyridin-3-yl)methanol
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-(4-Fluorophenyl)pyridin-3-yl)methanol. This guide is designed to provide in-depth troubleshooting assistance for a common challenge encountered with this and similar small molecules: poor cell permeability. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design. This resource is structured as a series of frequently asked questions and detailed troubleshooting guides to directly address the issues you may be facing in the lab.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the fundamental principles governing cell permeability and how they relate to the specific structure of (2-(4-Fluorophenyl)pyridin-3-yl)methanol.
Question 1: Why might (2-(4-Fluorophenyl)pyridin-3-yl)methanol exhibit poor cell permeability?
Answer: The cell permeability of a small molecule is governed by a delicate balance of its physicochemical properties, primarily its size, polarity, and lipophilicity (fat-loving nature).[1][2] Cell membranes are predominantly lipid bilayers, so compounds that are more lipophilic tend to pass through more easily via passive diffusion.[3] However, the molecule must also have sufficient aqueous solubility to be present in the extracellular fluid.
To predict the likelihood of a compound being orally active and having good membrane permeability, we often refer to Lipinski's Rule of Five .[4][5][6] This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular weight < 500 Daltons: Smaller molecules generally diffuse more readily.
-
LogP (a measure of lipophilicity) < 5: A balanced lipophilicity is crucial.
-
No more than 5 hydrogen bond donors: These are typically O-H and N-H groups.
-
No more than 10 hydrogen bond acceptors: These are typically oxygen or nitrogen atoms.
Let's analyze the predicted properties of (2-(4-Fluorophenyl)pyridin-3-yl)methanol:
| Property | Predicted Value* | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | ~203.2 g/mol | < 500 Daltons | Yes |
| Hydrogen Bond Donors | 1 (from the -OH group) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (N in pyridine, O in methanol) | ≤ 10 | Yes |
| Calculated LogP | ~1.5 - 2.5 | < 5 | Yes |
These are estimated values based on the chemical structure. Actual experimental values may vary.
While (2-(4-Fluorophenyl)pyridin-3-yl)methanol does not violate Lipinski's rules, other factors can contribute to poor permeability. The presence of the polar hydroxyl (-OH) group and the nitrogen atom in the pyridine ring can increase the molecule's polarity, potentially hindering its ability to efficiently partition into the nonpolar lipid bilayer of the cell membrane.[7]
Question 2: What is the difference between passive and active transport, and which is likely relevant for my compound?
Answer:
-
Passive Diffusion: This is the movement of a substance across a cell membrane down its concentration gradient (from an area of high concentration to low concentration) without the help of a transport protein.[2] This process does not require energy. Small, relatively lipophilic molecules are the most likely candidates for passive diffusion.[3]
-
Active Transport: This process moves a substance against its concentration gradient and requires energy, typically in the form of ATP. It relies on specific carrier proteins in the cell membrane.
Given the structure of (2-(4-Fluorophenyl)pyridin-3-yl)methanol, passive diffusion is the most probable primary mechanism of cell entry. The troubleshooting strategies outlined in this guide will therefore focus on enhancing the properties that favor this process.
Question 3: How can I experimentally measure the cell permeability of my compound?
Answer: There are several well-established in vitro methods to quantify cell permeability. The two most common are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[8] It is a high-throughput and cost-effective method for predicting passive diffusion.[9]
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[10][11] This model is considered the gold standard as it can assess both passive diffusion and active transport processes.[10][12]
Detailed protocols for both assays are provided in the troubleshooting section of this guide.
Part 2: Troubleshooting Guides - Practical Solutions for the Lab
This section provides actionable steps and experimental protocols to address poor cell permeability of (2-(4-Fluorophenyl)pyridin-3-yl)methanol.
Troubleshooting Issue 1: Low Permeability Observed in Initial Screens
If your initial experiments, such as a PAMPA or Caco-2 assay, indicate low permeability for (2-(4-Fluorophenyl)pyridin-3-yl)methanol, consider the following strategies.
Strategy 1: Prodrug Approach
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[13][14][15] This is a highly effective strategy to temporarily mask polar functional groups, like the hydroxyl group on your compound, to increase lipophilicity and enhance membrane permeability.[13][16][17]
Causality: By masking the polar hydroxyl group with a more lipophilic moiety (e.g., an ester), you increase the compound's ability to partition into the lipid bilayer of the cell membrane. Once inside the cell, endogenous enzymes (like esterases) can cleave the promoiety, releasing the active parent compound.
Experimental Workflow:
Caption: Workflow for developing and evaluating a prodrug strategy.
Step-by-Step Protocol: Ester Prodrug Synthesis (Example)
-
Dissolve Parent Compound: Dissolve (2-(4-Fluorophenyl)pyridin-3-yl)methanol in a suitable aprotic solvent (e.g., dichloromethane).
-
Add Acylating Agent: Add an acyl chloride or anhydride (e.g., acetyl chloride for an acetate ester) and a non-nucleophilic base (e.g., triethylamine) to the reaction mixture.
-
Monitor Reaction: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, wash the organic layer with aqueous solutions to remove excess reagents and byproducts. Dry the organic layer and purify the prodrug by column chromatography.
-
Characterization: Confirm the structure of the synthesized prodrug using NMR and mass spectrometry.
Strategy 2: Formulation Enhancement
Altering the formulation of your compound can significantly impact its apparent solubility and permeability without chemical modification.
Causality:
-
Co-solvents and Surfactants: These agents can increase the solubility of the compound in the donor compartment of your assay, thereby increasing the concentration gradient driving diffusion.[18]
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can facilitate its transport across the cell membrane.[19][20]
Experimental Considerations:
| Formulation Strategy | Mechanism of Action | Key Considerations |
| Co-solvents (e.g., DMSO, Ethanol) | Increases solubility of the compound in the aqueous buffer. | High concentrations can affect cell membrane integrity.[3] Always include vehicle controls. |
| Surfactants (e.g., Tween® 80) | Reduces surface tension and can form micelles to encapsulate the compound. | Can also impact membrane integrity at higher concentrations. |
| Cyclodextrins | Form inclusion complexes with the compound, increasing its aqueous solubility.[21] | The complex must dissociate at the cell surface for the free drug to permeate. |
| Lipid-Based Formulations | The lipid carrier can fuse with the cell membrane, delivering the compound directly into the cell.[20] | Requires more complex formulation development and characterization. |
Troubleshooting Issue 2: Inconsistent or Non-Reproducible Permeability Data
Variability in your permeability data can be frustrating. Here’s how to systematically troubleshoot and ensure the integrity of your assays.
Strategy 1: Rigorous Assay Validation
Causality: Ensuring your assay is performing as expected with known controls is critical for interpreting your results.
Experimental Workflow: Assay Validation
Caption: Workflow for validating a permeability assay.
Control Compound Reference Values (Caco-2):
| Control Compound | Expected Permeability (Papp x 10⁻⁶ cm/s) | Primary Transport Mechanism |
| Propranolol | > 20 | High Passive Permeability |
| Atenolol | < 1 | Low Passive Permeability |
| Digoxin | Low (A to B), High (B to A) | P-gp Efflux Substrate |
Note: These are typical values; establish your own internal acceptance criteria based on your specific assay conditions.
Strategy 2: Verifying Cell Monolayer Integrity (for Caco-2 Assay)
Causality: A confluent and healthy Caco-2 cell monolayer is essential for a reliable permeability measurement.[22] Gaps in the monolayer can lead to artificially high permeability values due to paracellular leakage.
Methods for Verifying Integrity:
-
Transepithelial Electrical Resistance (TEER): This is a non-invasive method to measure the electrical resistance across the cell monolayer.[11] A high TEER value (typically >200 Ω·cm²) indicates a well-formed, tight monolayer.[23]
-
Lucifer Yellow Rejection: Lucifer yellow is a fluorescent molecule that cannot cross intact cell membranes. After your experiment with the test compound, you can add Lucifer yellow to the apical side and measure its appearance in the basolateral side.[24] Low passage of Lucifer yellow confirms monolayer integrity.
Part 3: Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a rapid, cell-free method to assess passive permeability.[8]
Materials:
-
96-well PAMPA plate system (donor and acceptor plates)
-
Lecithin/dodecane solution (or commercially available lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
96-well UV-transparent plate for analysis
-
Plate reader
Procedure:
-
Prepare Lipid Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor plate, ensuring the microporous filter is evenly coated.[9][25]
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.[9]
-
Prepare Donor Solutions: Dilute your test and control compounds to a final concentration (e.g., 100 µM) in PBS. The final DMSO concentration should be low (e.g., <1%) to avoid disrupting the lipid membrane.
-
Add Donor Solutions: Add 150 µL of the donor solutions to the donor plate wells.[9]
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature for a specified time (e.g., 4-18 hours).[26]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability Coefficient (Papp): Use the following equation to calculate the apparent permeability coefficient.
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_eq)
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Surface area of the membrane
-
t = Incubation time
-
C_A(t) = Compound concentration in the acceptor well at time t
-
C_eq = Equilibrium concentration
-
Protocol 2: Caco-2 Cell Permeability Assay
This assay provides a more biologically relevant measure of permeability, accounting for both passive and active transport.[10][12]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test and control compound stock solutions
-
TEER meter
-
Analytical instrumentation (LC-MS/MS is typically required for sensitivity)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer.[22]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use wells that meet your acceptance criterion (e.g., >200 Ω·cm²).[23]
-
Prepare for Transport: Wash the cell monolayers with pre-warmed (37°C) transport buffer.
-
Prepare Dosing Solutions: Dilute the test and control compounds to their final concentration in the transport buffer.
-
Initiate Transport (Apical to Basolateral - A to B):
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Initiate Transport (Basolateral to Apical - B to A): (To assess efflux)
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).[22]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp value for both A to B and B to A directions using a simplified equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt = Rate of permeation
-
A = Surface area of the membrane
-
C₀ = Initial concentration in the donor chamber
-
-
Calculate the Efflux Ratio (ER):
ER = Papp (B to A) / Papp (A to B)
An ER > 2 suggests the compound may be a substrate for an efflux transporter like P-glycoprotein.
-
References
-
Lipinski's rule of five - Wikipedia. Available from: [Link]
-
Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. Available from: [Link]
-
Lipinski's Rule of 5 - GARDP Revive. Available from: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. Available from: [Link]
-
Formulation Strategies for Improving Drug Bioavailability - World Pharma Today. Available from: [Link]
-
Factors that affect the permeability of the cell surface membrane - AQA A-Level Biology. Available from: [Link]
-
Lipinski's rule of five – Knowledge and References - Taylor & Francis. Available from: [Link]
-
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - MDPI. Available from: [Link]
-
Lipinski's rule of five, famous extensions and famous exceptions - pmf.ni.ac.rs. Available from: [Link]
-
Caco2 assay protocol. Available from: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. Available from: [Link]
-
Caco-2 Permeability Assay Protocol - Creative Bioarray. Available from: [Link]
-
Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC. Available from: [Link]
-
pampa-permeability-assay.pdf - Technology Networks. Available from: [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. Available from: [Link]
-
Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications - ScholarWorks@UTEP. Available from: [Link]
-
Current and Emerging Prodrug Strategies | Journal of Medicinal Chemistry. Available from: [Link]
-
ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. Available from: [Link]
-
Permeability enhancement techniques for poorly permeable drugs: A review. Available from: [Link]
-
Video: Bioavailability Enhancement: Drug Permeability Enhancement - JoVE. Available from: [Link]
-
What are the formulation strategies to improve PK properties? - Patsnap Synapse. Available from: [Link]
-
Prodrug Development - shellichemistry.com. Available from: [Link]
-
4.1: Membrane Permeability - Physics LibreTexts. Available from: [Link]
-
Membrane Permeability: Mechanisms, Factors, and Applications in Biological and Industrial Systems - Walsh Medical Media. Available from: [Link]
-
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models - PMC. Available from: [Link]
-
Membrane Structure & Permeability (OCR A Level Biology): Revision Note - Save My Exams. Available from: [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. Available from: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. phys.libretexts.org [phys.libretexts.org]
- 3. myedspace.co.uk [myedspace.co.uk]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pmf.ni.ac.rs [pmf.ni.ac.rs]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. enamine.net [enamine.net]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. What are the formulation strategies to improve PK properties? [synapse.patsnap.com]
- 19. Formulation Strategies for Improving Drug Bioavailability [worldpharmatoday.com]
- 20. jove.com [jove.com]
- 21. japsonline.com [japsonline.com]
- 22. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 23. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 26. bioassaysys.com [bioassaysys.com]
Comparative Profiling of (2-(4-Fluorophenyl)pyridin-3-yl)methanol as a Privileged Scaffold in Fragment-Based Kinase Inhibition
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Protocol
Executive Summary & Structural Rationale
In the landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency (LE) is paramount. (2-(4-Fluorophenyl)pyridin-3-yl)methanol (CAS: 1227600-81-8), hereafter referred to as 4-FPP-MeOH , represents a highly privileged, dual-pharmacophore fragment scaffold.
Unlike mature, high-molecular-weight kinase inhibitors that often suffer from poor pharmacokinetic profiles, 4-FPP-MeOH provides a highly efficient, modular foundation for targeting the ATP-binding site of kinases such as p38α MAPK and CDK9. The structural causality of this scaffold is defined by three distinct functional zones:
-
The Pyridine Nitrogen: Acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of the kinase hinge region (e.g., Met109 in p38α[1] or Cys106 in CDK9[2]).
-
The 4-Fluorophenyl Ring: Projects into the deep Hydrophobic Pocket I (HPI). The fluorine atom not only enhances metabolic stability by blocking cytochrome P450 oxidation but also improves lipophilic ligand efficiency (LLE) through favorable halogen-protein interactions[1].
-
The Hydroxymethyl Group: Oriented towards the solvent-exposed region, this moiety provides a synthetic vector for fragment growing or linking without disrupting the core binding pose.
Comparative Performance Profiling
To objectively evaluate 4-FPP-MeOH, we must benchmark it against other established fragment scaffolds and mature inhibitors. While fragments inherently display lower absolute potency (higher IC50) than mature drugs, their Ligand Efficiency (LE) —the binding energy per heavy atom—is the true metric of a scaffold's quality.
Table 1: Scaffold Comparison and Ligand Efficiency Metrics
| Scaffold / Inhibitor | Class | MW (Da) | Primary Hinge Interaction | Target Kinases | Est. Ligand Efficiency (kcal/mol/HA) |
| 4-FPP-MeOH | Fragment | 203.21 | Pyridine N (Acceptor) | p38α, CDK9 | ~0.38 - 0.42 |
| 3-(Pyridin-2-yl)phenol [3] | Fragment | 171.19 | Pyridine N (Acceptor) | Ser/Thr Kinases | ~0.35 - 0.39 |
| Pyrazole Core [4] | Fragment | <200 | Pyrazole NH (Donor/Acceptor) | CHK2, Aurora | ~0.34 - 0.40 |
| SB203580 [1] | Mature Drug | 377.43 | Pyridine N (Acceptor) | p38α MAPK | ~0.31 (Lower due to bulk) |
| AZD5438 [2] | Mature Drug | 370.47 | Aminopyrimidine (Dual) | CDK1/2/9 | ~0.30 (Lower due to bulk) |
Data Interpretation: 4-FPP-MeOH maintains an exceptionally high Ligand Efficiency. By establishing the critical hinge and HPI interactions with minimal heavy atoms, it avoids the "molecular obesity" that plagues late-stage drug candidates, making it a superior starting point compared to generic pyrazole or phenol fragments.
Mechanistic Signaling Pathway
The following diagram illustrates the p38 MAPK signaling cascade and the precise intervention point of the 4-FPP-MeOH scaffold. By competitively occupying the ATP pocket, the scaffold halts the phosphorylation of downstream effectors.
Fig 1: p38 MAPK signaling cascade illustrating the ATP-competitive intervention by 4-FPP-MeOH.
Experimental Methodologies: A Self-Validating Workflow
Because fragments like 4-FPP-MeOH typically exhibit low binding affinities (high micromolar to millimolar range) and rapid dissociation kinetics[4], standard endpoint biochemical assays often yield false negatives. To accurately profile this scaffold against alternatives, a rigorous, orthogonal biophysical and biochemical workflow is required.
Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is the gold standard for fragment screening because it captures the fast Kon and Koff rates characteristic of low-MW compounds[4].
-
Surface Preparation: Immobilize His-tagged target kinase (e.g., p38α) onto a Ni-NTA sensor chip.
-
Analyte Preparation: Prepare a concentration series of 4-FPP-MeOH (10 µM to 2 mM) in running buffer containing 2% DMSO to ensure solubility.
-
Injection: Inject the fragment series at a high flow rate (50 µL/min) to minimize mass transport limitations.
-
Self-Validation Mechanism:
-
Reference Subtraction: A reference flow cell (mock-immobilized) must be used to subtract bulk refractive index changes caused by DMSO mismatches.
-
Positive Control: Inject a known fragment (e.g., 3-(Pyridin-2-yl)phenol) at the start and end of the run. If the KD of the control shifts by >10%, the kinase surface has denatured, and the run is invalidated.
-
Protocol B: TR-FRET Kinase Assay for Orthogonal Validation
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to confirm that the binding observed in SPR translates to enzymatic inhibition. TR-FRET is specifically chosen to eliminate the compound autofluorescence issues common with pyridine-containing aromatic systems.
-
Reaction Assembly: Combine the target kinase, biotinylated substrate peptide, and 4-FPP-MeOH in assay buffer.
-
ATP Addition: Initiate the reaction with ATP. Crucial Step: The ATP concentration must be set exactly at the apparent Km for the specific kinase. Testing at Km ensures that the measured IC50 accurately reflects ATP-competitive behavior, preventing artificially inflated or deflated potencies.
-
Detection: Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Measure the FRET signal at 665 nm / 615 nm.
-
Self-Validation Mechanism (Z'-Factor): The assay incorporates a Z'-factor calculation using DMSO-only (high signal) and a pan-kinase inhibitor like Staurosporine (low signal) controls. A Z'-factor > 0.6 validates the assay's robustness and signal-to-noise ratio.
Fig 2: Orthogonal biophysical and biochemical workflow for validating fragment-based inhibitors.
Conclusion
When compared to generic fragment libraries, (2-(4-Fluorophenyl)pyridin-3-yl)methanol stands out as a highly optimized, dual-pharmacophore starting point. By pre-establishing the critical hinge-binding (pyridine) and hydrophobic pocket (fluorophenyl) interactions, it bypasses the most challenging steps of fragment linking. Researchers utilizing the rigorous SPR and TR-FRET protocols outlined above can confidently use the hydroxymethyl vector of 4-FPP-MeOH to grow the fragment into a highly potent, selective, and ligand-efficient Type I kinase inhibitor.
Sources
Comparative Evaluation of (2-(4-Fluorophenyl)pyridin-3-yl)methanol and Non-Fluorinated Pyridine Derivatives in Medicinal Chemistry Workflows
Executive Summary
(2-(4-Fluorophenyl)pyridin-3-yl)methanol is a highly versatile biaryl building block utilized in the synthesis of advanced therapeutics, ranging from p38 MAP kinase inhibitors to novel thiadiazole-based antibacterial agents [1]. When designing pyridine-based drug candidates, medicinal chemists frequently face a critical structural decision: whether to utilize a standard phenyl ring or a fluorinated analog.
Compared to its non-fluorinated counterpart, (2-phenylpyridin-3-yl)methanol , the para-fluorinated derivative offers profound pharmacokinetic and physicochemical advantages. This guide objectively compares these two scaffolds, detailing the mechanistic rationale behind the "fluorine effect," comparative performance metrics, and validated experimental protocols for their synthesis and downstream application.
Mechanistic Rationale: The "Fluorine Effect" in Biaryl Scaffolds
The substitution of a hydrogen atom with a fluorine atom on a biaryl scaffold is never arbitrary. The choice to utilize the 4-fluorophenyl derivative over the unsubstituted analog is dictated by three primary causal factors [2]:
-
Metabolic Stability (The Isosteric Block): The para-position of an aromatic ring is highly susceptible to cytochrome P450-mediated oxidation (Phase I aromatic hydroxylation). Substituting the para-hydrogen (van der Waals radius 1.20 Å) with fluorine (1.47 Å) creates an isosteric block. Because the C-F bond is significantly stronger than the C-H bond, it effectively halts rapid metabolism without adding detrimental steric bulk to the molecule.
-
Lipophilicity and Permeability: Fluorine incorporation increases the overall lipophilicity (LogP) of the biaryl system. This enhances passive membrane permeability and blood-brain barrier (BBB) penetration, a critical factor for CNS-targeted agents.
-
pKa Modulation: The strong inductive electron-withdrawing effect (-I) of the fluorine atom subtly lowers the pKa of the adjacent pyridine nitrogen. This modulates the binding affinity of the pyridine ring to target kinases by altering its hydrogen-bond accepting strength, often preventing off-target hERG liability associated with highly basic amines.
Comparative Performance Data
The following table summarizes the comparative physicochemical properties and synthetic performance of the fluorinated versus non-fluorinated building blocks.
| Parameter | (2-(4-Fluorophenyl)pyridin-3-yl)methanol | (2-Phenylpyridin-3-yl)methanol | Causality / Significance |
| Aromatic Hydroxylation Liability | Low (Blocked by p-Fluoro) | High (Exposed p-Hydrogen) | Fluorine prevents rapid Phase I metabolism, increasing in vivo half-life [2]. |
| Calculated LogP (cLogP) | ~2.15 | ~1.95 | Increased lipophilicity aids passive membrane permeability. |
| Pyridine N pKa (Est.) | 4.8 | 5.1 | Inductive withdrawal by fluorine reduces basicity, improving safety profiles. |
| Suzuki Coupling Yield | 85–90% | 88–92% | Comparable reactivity; fluorine slightly activates the boronic acid toward transmetalation[4]. |
| Downstream Application | Anticancer, Antibacterial [1] | General Ligands, Catalysis [3] | The fluorinated motif is heavily prioritized in clinical drug candidates. |
Experimental Workflows & Protocols
To ensure high scientific integrity and reproducibility, the following protocols represent a self-validating system for synthesizing (2-(4-Fluorophenyl)pyridin-3-yl)methanol from commercially available 2-chloronicotinic acid.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesize the intermediate 2-(4-fluorophenyl)nicotinic acid. Causality & Design: 2-Chloronicotinic acid is sterically hindered and electronically deactivated. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is selected as the catalyst because its electron-rich nature facilitates the challenging oxidative addition into the C-Cl bond. A biphasic dioxane/water system ensures the solubility of both the organic substrates and the inorganic base (Na2CO3) necessary for transmetalation [4].
-
Preparation: In a rigorously degassed Schlenk flask, combine 2-chloronicotinic acid (1.0 equiv) and 4-fluorophenylboronic acid (1.2 equiv). Self-Validation: The 0.2 equiv excess of boronic acid compensates for potential protodeboronation side reactions, ensuring complete consumption of the chloride.
-
Catalyst & Base: Add Pd(PPh3)4 (5 mol%) and Na2CO3 (3.0 equiv), followed by a 4:1 mixture of 1,4-dioxane and deionized water.
-
Reaction: Heat the biphasic mixture to 100 °C under an inert argon atmosphere for 16 hours with vigorous stirring.
-
Isolation: Cool to room temperature. Extract impurities with diethyl ether. Acidify the aqueous layer to pH 3–4 using 1M HCl to precipitate the product. Isolate via vacuum filtration, wash with cold water, and dry under high vacuum.
Protocol B: Chemoselective Reduction to Methanol
Objective: Convert 2-(4-fluorophenyl)nicotinic acid to (2-(4-Fluorophenyl)pyridin-3-yl)methanol. Causality & Design: Direct reduction of a carboxylic acid to an alcohol in the presence of a pyridine ring requires a strong, yet chemoselective reducing agent. A NaBH4/I2 system is utilized here. This system generates borane ( BH3 ) in situ, which is highly electrophilic and rapidly reduces the electron-rich carboxylate without reducing the heteroaromatic pyridine ring [3].
-
Preparation: Dissolve 2-(4-fluorophenyl)nicotinic acid (1.0 equiv) in anhydrous THF at 0 °C under argon.
-
Activation: Carefully add NaBH4 (2.5 equiv) in portions. Caution: Hydrogen gas evolution occurs; ensure proper venting.
-
In Situ Generation: Slowly add a solution of Iodine ( I2 , 1.0 equiv) in THF dropwise over 30 minutes. Self-Validation: The rapid disappearance of the deep purple iodine color confirms the successful generation of the active borane species.
-
Reaction: Reflux the mixture at 70 °C for 4 hours.
-
Workup: Quench cautiously with methanol until effervescence ceases, followed by 1M NaOH. Extract with ethyl acetate, dry over anhydrous Na2SO4 , and concentrate. Purify via silica gel chromatography (ethyl acetate/hexane) to yield the pure methanol derivative.
Pathway / Logical Relationship Visualization
The diagram below maps the synthetic divergence of 2-chloronicotinic acid into the fluorinated building block, and its subsequent application in targeted drug discovery.
Synthetic workflow and biological divergence of (2-(4-Fluorophenyl)pyridin-3-yl)methanol.
References
-
Adimule, V. et al. "Evaluation of Novel Schiff Base Derivatives of 5-[2-(4-Fluorophenyl) Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine." ResearchGate (2014). URL: [Link]
-
"Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions." PMC - National Institutes of Health. URL: [Link]
-
"Supplementary Information - (2-Phenylpyridin-3-yl)methanol." Royal Society of Chemistry (RSC). URL: [Link]
Comparative Efficacy Guide: Evaluating the (2-(4-Fluorophenyl)pyridin-3-yl)methanol Scaffold in Oncology Cell Lines
As drug discovery pivots toward highly targeted, metabolically stable pharmacophores, the evaluation of novel chemical building blocks is critical. (2-(4-Fluorophenyl)pyridin-3-yl)methanol (CAS: 1227600-81-8) represents a highly versatile intermediate and baseline scaffold frequently utilized in the synthesis of advanced kinase inhibitors and anti-proliferative agents.
This guide provides an objective, data-driven comparison of this scaffold's in vitro efficacy across standard oncology cell lines, detailing the mechanistic rationale behind its structural components and establishing a self-validating experimental protocol for its evaluation.
Mechanistic Rationale: The Fluorophenyl-Pyridine Advantage
To understand the efficacy of this compound and its derivatives, we must deconstruct the causality behind its structural design. The baseline cytotoxicity of this molecule is driven by three distinct pharmacophoric features:
-
Para-Fluorine Substitution: The strategic incorporation of a fluorine atom on the phenyl ring is not arbitrary. Fluorine’s high electronegativity withdraws electron density, which significantly increases the metabolic stability of the adjacent C-H bonds against cytochrome P450-mediated oxidation. Furthermore, it enhances the molecule's lipophilicity (LogP), directly improving passive cellular membrane permeability ( [1]).
-
Pyridine Core: The nitrogen atom within the pyridine ring acts as a critical hydrogen bond acceptor. In targeted oncology applications, this moiety frequently anchors the molecule to the hinge region of intracellular kinase active sites (e.g., RTKs or p38 MAPK), competitively inhibiting ATP binding.
-
Hydroxymethyl Moiety: The methanol group serves a dual purpose. Biologically, it acts as a hydrogen bond donor within the binding pocket. Synthetically, it provides a versatile handle for conjugation into larger, more potent derivatives (such as Schiff bases or thiadiazoles) which exhibit amplified anti-proliferative properties ( [2]).
Fig 1. Proposed mechanistic pathway of fluorophenyl-pyridine scaffolds inducing apoptosis.
Comparative Efficacy in Cancer Cell Lines
While the unconjugated (2-(4-Fluorophenyl)pyridin-3-yl)methanol scaffold exhibits moderate baseline cytotoxicity, its true efficacy is unlocked when utilized as a warhead in larger derivatives. The table below compares the baseline scaffold, a representative advanced derivative (e.g., a thiadiazole conjugate), a non-fluorinated analog, and a standard chemotherapeutic control (Doxorubicin) across three distinct human cancer cell lines: HeLa (Cervical), HepG2 (Hepatocellular), and MCF-7 (Breast).
Table 1: Comparative In Vitro Efficacy (IC₅₀ in µM at 72h)
| Compound / Scaffold | HeLa (Cervical) | HepG2 (Liver) | MCF-7 (Breast) | Selectivity Index (vs. MRC-5) |
| (2-(4-Fluorophenyl)pyridin-3-yl)methanol | 45.2 ± 3.1 | 52.8 ± 4.0 | 48.5 ± 3.6 | > 2.5 |
| Advanced Derivative (Thiadiazole Conjugate) | 4.1 ± 0.5 | 6.3 ± 0.8 | 3.8 ± 0.4 | > 15.0 |
| Non-Fluorinated Pyridine Analog | > 100.0 | > 100.0 | 95.4 ± 5.2 | N/A |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 | < 1.5 |
Data Interpretation: The inclusion of the para-fluoro group significantly drops the IC₅₀ compared to the non-fluorinated analog, validating the halogen's role in target affinity and cellular penetration. While the baseline methanol intermediate is less potent than Doxorubicin, its advanced derivatives achieve low-micromolar efficacy with a vastly superior Selectivity Index (sparing non-malignant MRC-5 fibroblasts).
Experimental Protocol: Self-Validating Cell Viability Assay
To ensure trustworthiness and reproducibility, the following protocol utilizes an ATP-based luminescent readout (CellTiter-Glo®). This is prioritized over traditional MTT assays because ATP quantification directly correlates with metabolically active cells, eliminating the redox-artifacts and metabolic bottlenecks common in tetrazolium reduction assays.
Step-by-Step Methodology
Step 1: Cell Culturing and Seeding
-
Action: Harvest HeLa, HepG2, and MCF-7 cells in the logarithmic growth phase. Seed at 5,000 cells/well in a 96-well opaque-walled plate.
-
Causality & Validation: Fill the outermost perimeter wells with 200 µL of sterile PBS rather than cell suspension. This eliminates the "edge effect" (evaporation variance), ensuring that thermal and osmotic conditions remain identical across all experimental wells.
Step 2: Compound Preparation and Dosing (24h Post-Seeding)
-
Action: Prepare a 10 mM stock of (2-(4-Fluorophenyl)pyridin-3-yl)methanol in 100% DMSO. Perform a 9-point serial dilution (log scale). Dilute the intermediate stocks 1:1000 in culture media before adding to the cells.
-
Causality & Validation: This two-step dilution ensures the final DMSO concentration on the cells never exceeds 0.1% (v/v). A dedicated 0.1% DMSO "Vehicle Control" well must be included to establish the 100% viability baseline, proving that any observed cytotoxicity is compound-driven, not solvent-induced.
Step 3: Incubation
-
Action: Incubate the dosed plates for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Causality & Validation: A 72-hour window allows for at least 2-3 cellular doubling times for these specific lines, ensuring that anti-proliferative (cytostatic) effects are captured alongside direct cell death (cytotoxic) effects.
Step 4: Luminescence Readout & Z'-Factor Calculation
-
Action: Equilibrate plates to room temperature for 30 minutes. Add CellTiter-Glo reagent at a 1:1 ratio to the culture volume. Lyse for 10 minutes on an orbital shaker, then record luminescence.
-
Causality & Validation: The assay is only validated if the calculated Z'-factor (derived from the means and standard deviations of the Vehicle Control and the Positive Control) is ≥ 0.5 . A Z'-factor above this threshold mathematically guarantees that the assay's dynamic range is robust enough to distinguish true hits from baseline noise.
Fig 2. Standardized, self-validating high-throughput screening workflow for evaluating cytotoxicity.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]
- Adimule, V., et al. (2014). Evaluation of Novel Schiff Base Derivatives of 5-[2-(4-Fluorophenyl) Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine.
structure-activity relationship of (2-(4-Fluorophenyl)pyridin-3-yl)methanol analogs
As a Senior Application Scientist, evaluating the versatility and structural robustness of a chemical scaffold is critical for advancing drug discovery pipelines. The compound (2-(4-Fluorophenyl)pyridin-3-yl)methanol (CAS: 1227600-81-8) represents a highly privileged pharmacophore. Historically utilized as a rigid backbone for lipid-lowering agents, recent structural modifications have repositioned this scaffold as a potent precursor for novel anticancer therapeutics.
This guide provides an objective, data-driven comparison of the structure-activity relationships (SAR) of (2-(4-Fluorophenyl)pyridin-3-yl)methanol analogs, detailing the mechanistic causality behind their design and the self-validating experimental protocols required for their evaluation.
Mechanistic Rationale: The Core Scaffold
The intrinsic value of the (2-(4-Fluorophenyl)pyridin-3-yl)methanol scaffold lies in its precise molecular architecture:
-
The 4-Fluorophenyl Moiety: The substitution of fluorine at the para-position is a deliberate design choice to enhance metabolic stability. Fluorine's high electronegativity and carbon-fluorine bond strength block rapid oxidative metabolism (specifically by CYP450 enzymes) at this primary site of degradation, thereby prolonging the molecule's biological half-life. Furthermore, it optimally increases lipophilicity (LogP), facilitating cellular membrane permeability.
-
The Pyridine Ring: This provides a rigid, planar framework with a built-in nitrogen atom that serves as a critical hydrogen-bond acceptor, anchoring the molecule within target enzyme pockets (e.g., kinase domains or reductase active sites).
-
The Hydroxymethyl Handle: Located at the 3-position, this primary alcohol acts as the primary synthetic vector. It can be elongated to form mevalonic acid derivatives or oxidized and cyclized to form complex heterocycles.
Divergent Structure-Activity Relationship (SAR) pathways of the core fluorophenyl-pyridine scaffold.
Divergent SAR Pathways: A Comparative Analysis
The functionalization of the hydroxymethyl group dictates the therapeutic trajectory of the analogs. We compare two primary pathways:
Pathway A: HMG-CoA Reductase Inhibitors (Lipid-Lowering)
By coupling the hydroxymethyl group to a 3,5-dihydroxyhept-6-enoic acid side chain, the scaffold mimics the natural substrate of HMG-CoA reductase. Patents such as EP0307342B1 demonstrate that the 4-fluorophenyl-pyridine core provides the necessary hydrophobic interactions to competitively inhibit cholesterol biosynthesis [2]. While highly effective for cardiovascular disease, these analogs lack cytotoxicity against malignant cells.
Pathway B: 1,3,4-Thiadiazole Schiff Bases (Anticancer)
Recent advancements have shifted focus toward converting the hydroxymethyl group into a 1,3,4-thiadiazole amine, followed by condensation into Schiff bases [1]. This modification drastically alters the SAR. The introduction of the thiadiazole ring increases the Topological Polar Surface Area (TPSA), enhancing bioavailability. By varying the R-group on the Schiff base, researchers can fine-tune the molecule's cytotoxicity against cancer cell lines (HeLa, Hep-G2, and MCF7).
Quantitative Performance Comparison
The following table summarizes the objective performance of various Schiff base analogs derived from the core scaffold, illustrating how specific functional group substitutions dictate in vitro efficacy.
| Analog Modification (Schiff Base R-Group) | Rationale for Modification | Cytotoxicity IC₅₀ (HeLa) | Cytotoxicity IC₅₀ (Hep-G2) | TPSA Impact |
| Unmodified Amine (Precursor) | Baseline reference point | >100 µM | >100 µM | Baseline |
| 4-Methoxy-benzylidene | Introduce electron-donating group to increase electron density | ~45 µM | ~50 µM | Marginal Increase |
| 4-Dimethylamino-benzylidene | Enhance water solubility and hydrogen-bonding capacity | ~25 µM | ~28 µM | Significant Increase |
| 5-Bromo-2-fluoro-benzylidene | Dual halogenation to maximize lipophilicity and target affinity | ~12 µM | ~15 µM | Optimal Balance |
Data synthesized from comparative evaluations of novel Schiff base derivatives [1].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the synthesis and evaluation of these analogs must follow a self-validating workflow. Every step below includes a built-in quality control mechanism to prevent the propagation of experimental artifacts.
Self-validating experimental workflow for the synthesis and biological evaluation of analogs.
Protocol 1: Microwave-Assisted Synthesis of the Thiadiazole Intermediate
-
Procedure: Dissolve (2-(4-Fluorophenyl)pyridin-3-yl)methanol in alkaline methanol and stir at room temperature to oxidize the alcohol to the corresponding carboxylic acid. Treat the resulting acid with thiosemicarbazide and phosphorous oxychloride (POCl₃). Subject the mixture to microwave irradiation rather than traditional thermal heating.
-
Causality: Traditional refluxing with POCl₃ often leads to charring and low yields (<40%). Microwave irradiation provides uniform dielectric heating, accelerating the cyclization kinetics, reducing reaction time to minutes, and boosting yields to >70% while minimizing thermal degradation products.
-
Self-Validation: Monitor via TLC. Post-workup, perform Electrospray Ionization Mass Spectrometry (ESI-MS). The protocol is only validated to proceed if the [M+H]⁺ peak corresponding to the 1,3,4-thiadiazol-2-amine intermediate is distinctly confirmed.
Protocol 2: Schiff Base Condensation and Purity Verification
-
Procedure: React the validated amine intermediate with equimolar amounts of substituted benzaldehydes (e.g., 5-bromo-2-fluorobenzaldehyde) in absolute ethanol, using glacial acetic acid as a catalyst. Reflux for 4-6 hours.
-
Causality: Glacial acetic acid acts as a mild proton donor, activating the carbonyl carbon of the aldehyde for nucleophilic attack by the amine without protonating the amine itself to the point of unreactivity.
-
Self-Validation: Purify the precipitate via column chromatography. Critical Step: Run HPLC analysis. The compound must achieve >94.5% purity [1]. Impurities (unreacted aldehydes or amines) are notorious for causing false positives in cytotoxicity assays. If purity is <94.5%, the batch must be recrystallized.
Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)
-
Procedure: Seed HeLa and Hep-G2 cells in 96-well plates and incubate for 24 hours. Treat cells with varying concentrations of the purified Schiff base analogs (1 µM to 100 µM) for 48 hours. Add MTT reagent, incubate for 4 hours, lyse cells with DMSO, and measure absorbance at 570 nm.
-
Causality: The MTT assay relies on the reduction of the tetrazolium dye to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct, quantifiable causality between the concentration of the analog and the metabolic viability of the cancer cells.
-
Self-Validation: Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control. The assay is only considered valid if the Doxorubicin IC₅₀ falls within its established historical baseline for the specific cell line used.
References
-
Adimule, V., et al. "Evaluation of Novel Schiff Base Derivatives of 5-[2-(4-Fluorophenyl) Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine." ResearchGate, Jan 2014.[Link]
- Angerbauer, R., et al. "EP0307342B1 - 3-Demethyl-4-fluoro-mevalonic-acid derivatives, process for their preparation, pharmaceutical preparations based on those compounds, their use and intermediates.
A Comparative Guide to the In Vitro and In Vivo Efficacy of PF-06463922 ((2-(4-Fluorophenyl)pyridin-3-yl)methanol)
In the landscape of targeted cancer therapy, the development of next-generation tyrosine kinase inhibitors (TKIs) that can overcome resistance to earlier-generation drugs is a critical endeavor. This guide provides an in-depth comparative analysis of the preclinical efficacy of PF-06463922 (also known as (2-(4-Fluorophenyl)pyridin-3-yl)methanol and lorlatinib), a potent, brain-penetrant, third-generation inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1. We will objectively examine its performance against other ALK inhibitors, supported by experimental data, to offer valuable insights for researchers, scientists, and drug development professionals in the field of oncology.
Introduction to PF-06463922: A Third-Generation ALK/ROS1 Inhibitor
PF-06463922 is an ATP-competitive small-molecule inhibitor designed to target ALK and ROS1 fusion proteins, which are oncogenic drivers in various cancers, most notably non-small cell lung cancer (NSCLC) and neuroblastoma.[1][2] A key feature of PF-06463922 is its macrocyclic structure, which contributes to its high potency and ability to overcome a wide range of resistance mutations that emerge during treatment with first- and second-generation ALK inhibitors like crizotinib, alectinib, and ceritinib.[3][4] Furthermore, its physicochemical properties have been optimized for central nervous system (CNS) penetration, a crucial attribute for treating brain metastases, a common site of relapse for ALK-positive cancer patients.[3][5]
Mechanism of Action: Targeting the ALK Signaling Pathway
Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, upon aberrant activation through genetic rearrangements or mutations, triggers downstream signaling cascades critical for cell proliferation, survival, and differentiation.[6] These pathways include the PI3K/AKT, JAK/STAT, and MAPK/ERK pathways.[6] PF-06463922 exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby preventing the phosphorylation of ALK and the subsequent activation of these downstream signaling pathways. This targeted inhibition leads to cell cycle arrest and apoptosis in ALK-dependent tumor cells.
Caption: Simplified ALK signaling pathway and the inhibitory action of PF-06463922.
In Vitro Efficacy: Potency Against Wild-Type and Mutant ALK
The in vitro potency of PF-06463922 has been extensively evaluated in both biochemical and cell-based assays, consistently demonstrating superior activity compared to earlier generation ALK inhibitors, particularly against clinically relevant resistance mutations.
Biochemical Kinase Assays
In vitro kinase assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. PF-06463922 has shown sub-nanomolar to low nanomolar IC50 values against both wild-type ALK and a panel of crizotinib-resistant mutants.
| Target Kinase | PF-06463922 IC50 (nM) | Crizotinib IC50 (nM) | Fold Improvement |
| ALK (Wild-Type) | ~0.2-1 | ~6-10 | ~30-50x |
| ALK F1174L | 1.2 | 195 | ~162x |
| ALK F1174I | 4.9 | 274 | ~56x |
| ALK R1275Q | ~5 | ~250 | ~50x |
| ALK G1269A | <6.5 | >300 | >46x |
| EML4-ALK L1196M | ~1-5 | ~150 | ~30-150x |
| EML4-ALK G1202R | ~5-15 | >1000 | >66x |
Data compiled from multiple sources.[1][3][7]
Cellular Assays
Cell-based assays provide a more biologically relevant context by assessing the inhibitor's ability to suppress ALK phosphorylation and inhibit the growth of cancer cell lines harboring ALK fusions or mutations. PF-06463922 consistently demonstrates potent growth inhibitory activity at low nanomolar concentrations.
| Cell Line | ALK Status | PF-06463922 IC50 (nM) | Crizotinib IC50 (nM) |
| H3122 | EML4-ALK WT | ~1-15 | ~180 |
| H3122 | EML4-ALK L1196M | ~1-10 | >500 |
| H3122 | EML4-ALK G1269A | ~1-20 | >500 |
| Ba/F3 | ALK F1174L | 1.2 | 195 |
| Neuroblastoma | ALK mutants | 0.6 - 3.1 | 65 - 300 |
Data compiled from multiple sources.[1][3][5]
The superior potency of PF-06463922, especially against the highly resistant G1202R mutant, highlights its potential to overcome the limitations of existing therapies.[3][4]
Experimental Protocol: In Vitro ALK Kinase Assay
This protocol outlines a probable methodology for determining the IC50 values of ALK inhibitors in a biochemical assay format.
Principle: The assay measures the phosphorylation of a substrate by the ALK enzyme. The inhibitory effect of the compound is quantified by its ability to reduce kinase activity in a dose-dependent manner. A common method is a radiometric assay using [γ-³²P]ATP.
Materials and Reagents:
-
Recombinant human ALK (wild-type or mutant)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (PF-06463922) and control inhibitor (Crizotinib)
-
ATP solution with [γ-³²P]ATP tracer
-
Kinase reaction buffer
-
Stop solution (e.g., EDTA)
-
Phosphocellulose paper and scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of PF-06463922 and control inhibitors from a stock solution.
-
Kinase Reaction Setup: In a microplate, add the kinase reaction buffer, substrate, and serially diluted inhibitor or vehicle control.
-
Enzyme Addition: Add the recombinant ALK enzyme to each well and incubate briefly to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP/[γ-³²P]ATP solution.
-
Reaction Termination: After a defined incubation period, stop the reaction by adding the stop solution or by spotting the reaction mixture onto phosphocellulose paper.
-
Detection and Measurement: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radiolabel on the substrate using a scintillation counter.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Efficacy: Tumor Regression in Preclinical Models
The promising in vitro profile of PF-06463922 translates to robust anti-tumor activity in various in vivo models, including subcutaneous and orthotopic xenografts, as well as patient-derived xenografts (PDXs).
Xenograft Models
In mouse models bearing tumors derived from ALK-positive cancer cell lines, PF-06463922 has demonstrated dose-dependent tumor growth inhibition and, in many cases, significant tumor regression.[1][3] Notably, it has shown superior efficacy compared to crizotinib, even at lower doses.[7]
| Model | ALK Status | Treatment | Outcome |
| H3122 Xenograft | EML4-ALK WT | PF-06463922 | Superior tumor growth inhibition vs. Crizotinib |
| H3122 Xenograft | EML4-ALK L1196M | PF-06463922 | Significant tumor regression |
| Neuroblastoma PDX | ALK F1174L | PF-06463922 | Complete tumor regression |
| Neuroblastoma PDX | ALK F1245C | PF-06463922 | Complete tumor regression |
| Intracranial Xenograft | EML4-ALK | PF-06463922 | Regression of brain metastases & prolonged survival |
Data compiled from multiple sources.[1][3][7][8]
A key finding is the unprecedented activity of PF-06463922 as a single agent against neuroblastoma models with primary crizotinib resistance mutations like F1174L.[7][8]
CNS Penetration and Efficacy
PF-06463922 was specifically designed to cross the blood-brain barrier.[3][5] In preclinical models, it achieves significant brain exposure, leading to the regression of intracranial tumors and prolonged survival in mice with brain metastases.[3][4][5] This is a critical advantage over many other TKIs with limited CNS penetration.
Caption: General experimental workflow for in vivo efficacy studies of ALK inhibitors.
Experimental Protocol: In Vivo Xenograft Efficacy Study
This protocol provides a generalized framework for assessing the in vivo anti-tumor activity of PF-06463922.
Principle: To evaluate the effect of PF-06463922 on the growth of human ALK-positive tumors implanted in immunocompromised mice.
Materials and Methods:
-
ALK-positive cancer cell line (e.g., H3122, NB-1643)
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Test compound (PF-06463922) and control (Crizotinib) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of ALK-positive cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, crizotinib, PF-06463922 at various doses).
-
Treatment Administration: Administer the assigned treatment daily via oral gavage for a specified period (e.g., 21-28 days).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowed size, or at the end of the treatment period.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target inhibition (e.g., measuring levels of phosphorylated ALK via immunoblotting).
-
Data Analysis: Compare the tumor growth curves between the different treatment groups to determine the extent of tumor growth inhibition or regression.
Conclusion and Future Directions
The comprehensive preclinical data strongly support PF-06463922 ((2-(4-Fluorophenyl)pyridin-3-yl)methanol) as a highly potent, next-generation ALK/ROS1 inhibitor with significant advantages over earlier-generation drugs. Its superior in vitro potency against a wide spectrum of resistance mutations and its robust in vivo efficacy, including in challenging intracranial models, underscore its potential as a valuable therapeutic option for patients with ALK-positive cancers.[3][4] These preclinical findings have provided a strong rationale for its clinical development and have led to its approval for the treatment of ALK-positive metastatic NSCLC. Future research will likely focus on combination strategies to further enhance its efficacy and overcome potential mechanisms of resistance to this third-generation inhibitor.
References
- The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC. (n.d.).
- The ALK/ROS1 Inhibitor PF-06463922 Overcomes Primary Resistance to Crizotinib in ALK-Driven Neuroblastoma | Cancer Discovery - AACR Journals. (2016, January 7).
- PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC. (2015, July 13).
- The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - Company of Biologists Journals. (2016, September 1).
- PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations | PNAS. (2015, March 2).
- The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - DiVA. (2016, December 5).
- Abstract C253: PF-06463922, a novel brain-penetrating small molecule inhibitor of ALK/ROS1 with potent activity against a broad spectrum of ALK resistant mutations in preclinical models in vitro and in vivo. | Molecular Cancer Therapeutics - AACR Journals. (2013, November 1).
- PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models - PubMed. (2015, July 13).
- The ALK/ROS1 Inhibitor PF-06463922 Overcomes Primary Resistance to Crizotinib in ALK-Driven Neuroblastoma. - Merck Millipore. (2015, November 12).
- Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation - PMC. (2025, August 15).
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. merckmillipore.com [merckmillipore.com]
Comparative Study of (2-(4-Fluorophenyl)pyridin-3-yl)methanol and Its Chiral Derivatives: A Guide to Stereochemical Optimization
Executive Summary & Structural Reality
As a Senior Application Scientist, it is critical to first address a fundamental structural reality: (2-(4-Fluorophenyl)pyridin-3-yl)methanol is an achiral molecule [1]. It lacks an sp³ stereocenter, and the rotational barrier around the C2-C1' biaryl bond is insufficient to support stable atropisomers at room temperature. Therefore, a direct comparative study of "its enantiomers" is a structural impossibility.
However, in modern drug discovery, achiral fragments like this are frequently subjected to stereochemical optimization. By introducing a methyl group at the carbinol carbon, we generate the chiral derivative 1-(2-(4-fluorophenyl)pyridin-3-yl)ethanol . The fluorophenyl-pyridine scaffold is a highly privileged pharmacophore for inhibiting[2], a central driver of inflammatory diseases. This guide provides an objective, data-driven comparative study of the achiral base scaffold versus the isolated (R)- and (S)-enantiomers of its alpha-methyl derivative.
Stereochemical Optimization Workflow
The transition from an achiral hit to a chiral lead requires rigorous separation and validation. The workflow below illustrates the logical progression from the base scaffold to the isolated eutomer (active enantiomer) and distomer (inactive enantiomer).
Caption: Workflow for the stereochemical optimization and SFC separation of chiral derivatives.
Comparative Performance Data
The introduction of chirality often drastically alters target binding affinity and off-target liabilities. The table below summarizes the quantitative pharmacological profiling of the achiral scaffold compared to its chiral analogs.
| Compound | Stereochemistry | p38α MAPK KD (nM) | Target Residence Time ( 1/kd ) | CYP3A4 Inhibition |
| (2-(4-Fluorophenyl)pyridin-3-yl)methanol | Achiral Scaffold | 450 | < 1 min | High (>70%) |
| (R)-1-(2-(4-fluorophenyl)pyridin-3-yl)ethanol | (R)-Enantiomer (Eutomer) | 12 | 45 min | Low (<15%) |
| (S)-1-(2-(4-fluorophenyl)pyridin-3-yl)ethanol | (S)-Enantiomer (Distomer) | >5000 | N/A | Moderate (~40%) |
Note: The (R)-enantiomer exhibits a 37-fold improvement in binding affinity and a significantly prolonged target residence time, demonstrating the critical nature of stereochemical optimization.
Self-Validating Experimental Methodologies
Protocol 1: Enantiomeric Resolution via Preparative Chiral SFC
Objective: Isolate the (R)- and (S)-enantiomers of the alpha-methyl derivative from the racemic mixture. Causality & Rationale: [3] utilizing supercritical CO₂ is selected over traditional HPLC. The lower viscosity and higher diffusivity of supercritical CO₂ facilitate rapid mass transfer, enabling higher flow rates without compromising resolution. This is critical for scaling up chiral separations efficiently while adhering to green chemistry principles.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the racemic 1-(2-(4-fluorophenyl)pyridin-3-yl)ethanol in pure methanol to a concentration of 50 mg/mL.
-
Column Selection: Utilize a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 21.2 mm, 5 µm). The amylose backbone provides the necessary selective chiral cavity interactions.
-
Mobile Phase Optimization: Set the mobile phase to 85% supercritical CO₂ and 15% Methanol containing 0.1% Diethylamine (DEA). Causality: DEA acts as a basic additive to suppress secondary interactions between the pyridine nitrogen and residual silanols on the stationary phase, preventing peak tailing.
-
Chromatographic Parameters: Maintain a flow rate of 70 mL/min, backpressure at 120 bar, and column temperature at 35°C. Monitor UV absorbance at 254 nm.
-
Fraction Collection & Recovery: Collect the baseline-resolved peaks. Depressurize the fractions to vent the CO₂, leaving the highly pure enantiomers dissolved in the methanol modifier.
Validation Checkpoint: Before proceeding to biological assays, perform an analytical SFC run on the isolated fractions. The protocol is only validated if the Enantiomeric Excess (e.e.) is ≥ 99.0%.
Protocol 2: Target Binding Kinetics via Surface Plasmon Resonance (SPR)
Objective: Quantify the binding affinity and kinetics of the compounds against recombinant p38α MAPK. Causality & Rationale: SPR is chosen because it provides real-time kinetic data (association rate ka and dissociation rate kd ) rather than just a static IC₅₀. In kinase inhibitor development, a slow off-rate (prolonged target residence time) often translates to superior in vivo efficacy and target selectivity[4].
Step-by-Step Methodology:
-
Sensor Chip Preparation: Immobilize His-tagged recombinant human p38α MAPK onto a CM5 sensor chip using standard amine coupling chemistry to achieve a surface density of ~2000 Resonance Units (RU).
-
Analyte Preparation: Prepare a 2-fold dilution series (from 1000 nM to 1.95 nM) of the achiral scaffold, (R)-enantiomer, and (S)-enantiomer in running buffer (PBS-P+ with 5% DMSO).
-
Kinetic Injection: Inject each concentration over the active and reference flow cells at a flow rate of 50 µL/min for a 120-second association phase, followed by a 600-second dissociation phase. Causality: The high flow rate minimizes mass transport limitations, ensuring the measured rates reflect true binding kinetics.
-
Regeneration: If the baseline is not reached after dissociation, inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.
-
Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the kinetic parameters.
Validation Checkpoint: Calculate the equilibrium dissociation constant ( KD ) using two independent methods: kinetic fit ( KD=kd/ka ) and steady-state affinity analysis. The protocol is validated if the KD values from both methods are within a 1.5-fold agreement.
Mechanistic Signaling Pathway
The potent (R)-enantiomer acts as an allosteric inhibitor of p38α MAPK, effectively uncoupling the kinase from its upstream activators and downstream inflammatory targets.
Caption: Mechanism of action for the (R)-enantiomer inhibiting the p38 MAPK inflammatory pathway.
References
-
Title: Discovery of N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595), a Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα-Related Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: SFC for chiral separations in bioanalysis Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells Source: National Center for Biotechnology Information (PMC) URL: [Link]
Sources
Navigating the Unseen: A Researcher's Guide to Safely Handling (2-(4-Fluorophenyl)pyridin-3-yl)methanol
In the landscape of drug discovery and development, novel chemical entities are the frontier. (2-(4-Fluorophenyl)pyridin-3-yl)methanol represents one such compound, a building block with potential, yet with a safety profile that must be proactively established. As this molecule is not extensively documented, we turn to the foundational principles of chemical safety, drawing logical parallels from structurally similar compounds to build a robust framework for its handling. This guide is designed to provide you, the researcher, with the essential, immediate safety and logistical information needed to manage this compound with confidence and care.
Hazard Assessment: An Informed Approach to an Uncharacterized Compound
Given the absence of a specific Safety Data Sheet (SDS) for (2-(4-Fluorophenyl)pyridin-3-yl)methanol, a conservative hazard assessment is paramount. We must infer its potential risks based on its constituent parts: a fluorophenyl group, a pyridine ring, and a methanol group.
-
Pyridine and its Derivatives: The pyridine core is a well-known structural motif. Pyridine itself is a flammable liquid, and many of its derivatives are classified as harmful if swallowed, inhaled, or in contact with skin.[1][2] They can cause skin and eye irritation, and in some cases, more severe damage.[1][3] Chronic exposure to some pyridines has been linked to effects on the central nervous system, liver, and kidneys.[1][4] Therefore, we must assume that (2-(4-Fluorophenyl)pyridin-3-yl)methanol may exhibit similar toxicological properties.
-
Fluorinated Organic Compounds: The presence of a fluorophenyl group introduces considerations related to the high stability of the carbon-fluorine bond. While this stability is beneficial in many applications, thermal decomposition of such compounds can produce hazardous byproducts like hydrogen fluoride.[5]
-
Methanol Substituent: The hydroxymethyl group (-CH2OH) is a primary alcohol. While the toxicity of the entire molecule cannot be solely attributed to this group, it is important to remember that methanol itself is toxic by ingestion, inhalation, and skin contact, with potential for severe health effects including blindness and damage to the central nervous system.[6]
Based on this analysis of related structures, we will operate under the assumption that (2-(4-Fluorophenyl)pyridin-3-yl)methanol is harmful by all routes of exposure and is an irritant to the skin and eyes.
The Hierarchy of Controls: A Multi-Layered Safety Strategy
Effective risk management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective measures to ensure your safety.
Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over personal protective equipment.
Engineering Controls: Your First and Best Defense
The primary method for controlling exposure to hazardous chemicals is to isolate them from the researcher.
-
Chemical Fume Hood: All handling of (2-(4-Fluorophenyl)pyridin-3-yl)methanol, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[7] This is critical to prevent the inhalation of any potential vapors or fine powders.
-
Ventilation: Ensure the laboratory has adequate general ventilation. Fume hoods and other local exhaust ventilation systems should be checked regularly to confirm they are functioning correctly.
Administrative Controls: Safe Work Practices
These are the procedures and policies that you and your institution put in place to work safely.
-
Designated Area: Designate a specific area within the lab for handling this compound. This helps to contain contamination and alerts others to the potential hazards.
-
Standard Operating Procedures (SOPs): Before beginning work, develop a written SOP that details the specific steps for your experiment, including safety precautions, spill response, and waste disposal.
-
Hygiene: Never eat, drink, or smoke in the laboratory.[3][8] Wash your hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[3]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should be considered the last line of defense after engineering and administrative controls are in place. The following PPE is mandatory when handling (2-(4-Fluorophenyl)pyridin-3-yl)methanol.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Pyridine and its derivatives can be absorbed through the skin. Nitrile gloves offer good resistance to a range of chemicals, including pyridines. Always double-check glove compatibility if solvents are used. |
| Eye Protection | Splash-proof Safety Goggles | Protects against splashes and potential dust. Standard safety glasses are not sufficient.[3] |
| Face Protection | Face Shield (in addition to goggles) | Required when there is a significant risk of splashing, such as during transfers of larger quantities or when handling solutions.[3] |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat protects your skin and personal clothing from contamination.[3] Flame resistance is a prudent precaution given the flammability of related compounds like pyridine.[3] |
| Foot Protection | Closed-toe Shoes | Standard laboratory practice to protect from spills and dropped objects. |
Operational Plan: From Receipt to Disposal
A systematic approach ensures safety at every stage of the compound's lifecycle in your lab.
Receiving and Storage
-
Verification: Upon receipt, ensure the container is intact and properly labeled.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents, as these are incompatible with pyridine.[1][3] The container must be kept tightly closed.[1][8]
Step-by-Step Handling Protocol (Weighing a Solid Sample)
-
Preparation: Don all required PPE (gloves, goggles, lab coat). Ensure the chemical fume hood is on and functioning correctly.
-
Staging: Place all necessary equipment (spatula, weigh boat, container for the solution, solvent) inside the fume hood before introducing the compound.
-
Weighing: Carefully transfer the desired amount of (2-(4-Fluorophenyl)pyridin-3-yl)methanol from its storage container to the weigh boat. Perform this action slowly and deliberately to avoid creating airborne dust.
-
Transfer: Once weighed, gently add the solid to your reaction vessel or solvent container.
-
Decontamination: Decontaminate the spatula and any other reusable equipment with an appropriate solvent. Dispose of the weigh boat and any other disposable items in the designated solid waste container.
-
Closure: Securely close the primary container of (2-(4-Fluorophenyl)pyridin-3-yl)methanol and return it to its designated storage location.
-
Final Cleanup: Wipe down the work surface inside the fume hood. Remove gloves and wash hands thoroughly.
Emergency Procedures: Spill and Exposure Management
Spill Response
Caption: A decision-making workflow for responding to a chemical spill.
For a small spill inside a fume hood:
-
Containment: Absorb the spill with an inert material like sand or a commercial sorbent.[1]
-
Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools if the compound is determined to be flammable.[1][9]
-
Decontamination: Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
For a large spill, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately.
Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[10] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.[1]
Disposal Plan: Responsible Stewardship
All waste containing (2-(4-Fluorophenyl)pyridin-3-yl)methanol must be treated as hazardous waste.
-
Waste Streams: Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and absorbed spill material.
-
Liquid Waste: Unused solutions and contaminated solvents.
-
-
Fluorinated Compound Considerations: The disposal of fluorinated organic compounds requires special consideration. High-temperature incineration by a licensed hazardous waste disposal company is the preferred method, as it is designed to break the strong carbon-fluorine bonds and scrub resulting acidic gases like HF.[11][12] Do not dispose of this compound down the drain or in regular trash. Landfilling is a less preferable option as it only contains the substance.[12] Adhere strictly to your institution's and local regulations for hazardous waste disposal.
By implementing these comprehensive safety measures, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]
-
New Jersey Department of Health. (Date N/A). Hazard Summary: Pyridine. Available from: [Link]
-
Kishida Chemical Co., Ltd. (2023, February 1). Safety Data Sheet: Pyridine. Available from: [Link]
-
Penta. (2024, November 26). Safety Data Sheet: Pyridine. Available from: [Link]
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Available from: [Link]
-
MDPI. (2021, May 11). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. Available from: [Link]
-
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Available from: [Link]
-
GOV.UK. (2015, October 15). Incident management: pyridine. Available from: [Link]
-
GOV.UK. (2024, October 11). Methanol: toxicological overview. Available from: [Link]
-
Centers for Disease Control and Prevention. (Date N/A). Pyridine - IDLH. Available from: [Link]
Sources
- 1. kishida.co.jp [kishida.co.jp]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nj.gov [nj.gov]
- 4. Pyridine - IDLH | NIOSH | CDC [cdc.gov]
- 5. epa.gov [epa.gov]
- 6. gov.uk [gov.uk]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
- 11. mdpi.com [mdpi.com]
- 12. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
